p-Fluorobenzylamine-d4
Description
Propriétés
IUPAC Name |
(2,3,5,6-tetradeuterio-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to p-Fluorobenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of p-Fluorobenzylamine-d4 (also known as 4-Fluorobenzyl-2,3,5,6-d4-amine). This deuterated amine is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in bioanalytical studies.
Core Chemical Properties
This compound is the deuterated analogue of p-Fluorobenzylamine, with four deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue
| Property | This compound | p-Fluorobenzylamine |
| Chemical Name | 4-Fluorobenzyl-2,3,5,6-d4-amine | 4-Fluorobenzylamine |
| CAS Number | 1219798-96-5[1][2] | 140-75-0 |
| Molecular Formula | C₇H₄D₄FN | C₇H₈FN |
| Molecular Weight | 129.17 g/mol [2][3] | 125.15 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form (183 °C) | 183 °C |
| Density | Not explicitly reported, expected to be slightly higher than the non-deuterated form (1.095 g/mL at 25 °C) | 1.095 g/mL at 25 °C |
| Solubility | Soluble in water | Soluble in water |
Spectroscopic Data
The primary distinction between this compound and its non-deuterated counterpart lies in their mass and nuclear magnetic resonance (NMR) spectra.
Mass Spectrometry
In a mass spectrum, this compound will exhibit a molecular ion peak (M+) that is 4 mass units higher than that of p-Fluorobenzylamine. The fragmentation pattern is expected to be similar, with the key difference being the mass of the fragments containing the deuterated phenyl ring.
-
This compound: Expected [M]+ at m/z 129.
-
p-Fluorobenzylamine: Observed [M]+ at m/z 125.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is significantly simplified compared to the non-deuterated form. The signals corresponding to the aromatic protons are absent due to the deuterium substitution. The primary signals will be from the benzylic protons (-CH₂-) and the amine protons (-NH₂).
-
¹H NMR (this compound): Expected signals for the -CH₂- and -NH₂ groups. The aromatic region will be silent.
-
¹³C NMR (this compound): The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), resulting in multiplets, and their chemical shifts might be slightly different from the non-deuterated analogue.
Synthesis of this compound
Caption: Conceptual synthesis workflow for this compound.
Experimental Protocol Outline:
-
Fluorination of Benzene-d6: Benzene-d6 can be fluorinated using an appropriate electrophilic fluorinating agent to yield Fluorobenzene-d5.
-
Nitration of Fluorobenzene-d5: The resulting Fluorobenzene-d5 can then be nitrated, primarily at the para position due to the ortho,para-directing effect of the fluorine atom, to give p-Fluoronitrobenzene-d4.
-
Reduction of p-Fluoronitrobenzene-d4: The nitro group of p-Fluoronitrobenzene-d4 is then reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides, to yield the final product, this compound.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Use as an Internal Standard
In pharmacokinetic and metabolic studies, accurate quantification of drug candidates and their metabolites is crucial. Deuterated internal standards are considered the "gold standard" for LC-MS/MS-based quantification due to their similar physicochemical properties to the analyte of interest.
Caption: Logic of internal standard use in LC-MS/MS quantification.
Experimental Protocol for Use as an Internal Standard:
A typical workflow for using this compound as an internal standard in a bioanalytical method would involve the following steps:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Spiking of Samples: A known amount of the this compound internal standard solution is added to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.
-
Sample Preparation: The samples are then subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for the non-deuterated p-Fluorobenzylamine, the compound should be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a specialized chemical with significant utility in the field of drug development and bioanalysis. Its key advantage lies in its isotopic labeling, which allows it to serve as a highly effective internal standard for mass spectrometry-based quantification. This guide provides a foundational understanding of its chemical properties, a conceptual basis for its synthesis, and a practical overview of its application in a research setting. Researchers employing this compound should adhere to strict safety protocols due to its corrosive nature.
References
In-Depth Technical Guide to p-Fluorobenzylamine-d4: Molecular Weight, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Fluorobenzylamine-d4, a deuterated form of p-Fluorobenzylamine. This isotopically labeled compound is of significant interest in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard for quantitative analysis.
Core Quantitative Data
The key quantitative properties of p-Fluorobenzylamine and its deuterated analog, this compound, are summarized below. The inclusion of deuterium atoms results in a predictable increase in molecular weight, a property that is fundamental to its application in mass spectrometry-based assays.
| Property | p-Fluorobenzylamine | This compound |
| Molecular Formula | C₇H₈FN | C₇H₄D₄FN |
| Molecular Weight | 125.14 g/mol [1][2][3][4] | 129.17 g/mol [5][6] |
| CAS Number | 140-75-0 | 1219798-96-5[5][6] |
Synthesis and Experimental Protocols
While various methods exist for the synthesis of p-Fluorobenzylamine, the preparation of its deuterated counterpart, this compound, involves the use of deuterated starting materials. A common strategy is the reduction of a suitable precursor, such as a deuterated nitrile or oxime, or the reductive amination of a deuterated aldehyde.
Proposed Experimental Protocol: Reductive Amination for this compound Synthesis
This protocol describes a plausible method for the synthesis of this compound starting from p-Fluorobenzaldehyde-d4.
Materials:
-
p-Fluorobenzaldehyde-d4
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol-d4 (CD₃OD)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve p-Fluorobenzaldehyde-d4 and a 10-fold molar excess of ammonium acetate in anhydrous Methanol-d4.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a 1.5 molar equivalent of sodium cyanoborohydride to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mass Spectrometry Data
The primary application of this compound is as an internal standard in mass spectrometry. The mass difference between the analyte (p-Fluorobenzylamine) and the internal standard (this compound) allows for precise quantification. The expected mass spectral data for both compounds are presented below.
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| p-Fluorobenzylamine | 126.07 | 109.04 (loss of NH₃), 96.04 |
| This compound | 130.09 | 113.06 (loss of NH₃), 100.06 |
Applications in Drug Development & Research
Deuterated compounds like this compound are critical tools in drug discovery and development. Their primary use is as internal standards in bioanalytical assays to support preclinical and clinical pharmacokinetic studies. The co-elution of the deuterated standard with the non-deuterated analyte in liquid chromatography, coupled with their distinct mass-to-charge ratios in mass spectrometry, enables highly accurate and precise quantification of the drug candidate in complex biological matrices such as plasma and urine.
The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the reliability of the analytical method.
Visualizing Experimental and Logical Workflows
Logical Workflow for Using a Deuterated Internal Standard
Caption: Rationale for employing a deuterated internal standard.
Experimental Workflow: LC-MS/MS Bioanalytical Assay
References
- 1. Page loading... [guidechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 1219798-96-5 - 乐研试剂 [leyan.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]
Technical Guide: p-Fluorobenzylamine-d4
CAS Number: 1219798-96-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Fluorobenzylamine-d4, a deuterated isotopologue of p-Fluorobenzylamine. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated p-Fluorobenzylamine (CAS: 140-75-0) for reference, clearly distinguishing between the two.
Core Compound Information
This compound is a stable, isotopically labeled form of p-Fluorobenzylamine where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is particularly useful in research for metabolic studies, as a tracer in pharmacokinetic and pharmacodynamic investigations, and as an internal standard in analytical chemistry.[1] The deuterium substitution can influence the metabolic profile of the molecule.
Quantitative Data
The following tables summarize the available quantitative data for both this compound and its non-deuterated analog.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1219798-96-5 |
| Molecular Formula | C₇H₄D₄FN |
| Molecular Weight | 129.17 g/mol |
Table 2: Properties of p-Fluorobenzylamine (for reference)
| Property | Value | Source |
| CAS Number | 140-75-0 | [2] |
| Molecular Formula | C₇H₈FN | [2][3] |
| Molecular Weight | 125.15 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 183 °C (lit.) | |
| Density | 1.095 g/mL at 25 °C (lit.) | |
| Refractive Index | 1.5115 - 1.5155 @ 20 °C | [4] |
| Flash Point | 66 °C (150.8 °F) - closed cup | |
| Purity (by GC) | > 98.0% | [4] |
Experimental Protocols
General Synthesis Approach
The synthesis of this compound would typically involve the use of a deuterated starting material or a catalyzed H-D exchange reaction. A plausible synthetic route could be the reduction of a deuterated precursor. General methods for deuteration of benzylamines have been described using transition metal catalysts.[1]
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Analytical Characterization Workflow
The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.
Key Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions of the aromatic ring. ²H NMR would confirm the presence and location of deuterium atoms.
-
Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.[5]
General Analytical Workflow:
Caption: A general workflow for the analytical quality control of this compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented, its non-deuterated counterpart, p-Fluorobenzylamine, is a versatile intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a building block for various biologically active molecules, including potential antidepressants and anti-anxiety medications.
-
Agrochemicals: It is used in the synthesis of new pesticides.
-
Materials Science: It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.
The deuterated form, this compound, is primarily valuable as a tool in studies investigating the mechanisms of action, metabolism, and pharmacokinetics of compounds derived from p-Fluorobenzylamine.
Safety and Handling
Hazard Summary for p-Fluorobenzylamine:
-
Harmful if swallowed or in contact with skin.
-
May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing specific signaling pathways or established experimental workflows in which this compound is a key reagent. Its use would be integrated into broader research workflows, such as those for drug metabolism and pharmacokinetic studies, where its isotopic label serves as a tracer.
General Investigational Workflow:
Caption: A general workflow for a metabolic study using this compound.
References
- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzylamine, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Guide: Certificate of Analysis for p-Fluorobenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a representative Certificate of Analysis for p-Fluorobenzylamine-d4. The data and methodologies presented herein are compiled from established analytical techniques for deuterated compounds and publicly available information on the non-deuterated analogue. This document is intended to serve as a comprehensive technical resource, outlining the expected quality and analytical specifications for this compound. It is not a certificate of analysis for any specific commercial batch.
Compound Information
| Parameter | Specification |
| Compound Name | This compound |
| Synonyms | 4-Fluorobenzylamine-d4, (4-Fluorophenyl)methanamine-d4 |
| CAS Number | 1219798-96-5 |
| Molecular Formula | C₇H₄D₄FN |
| Molecular Weight | 129.17 g/mol |
| Structure | FC₆H₄CD₂ND₂ |
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~183 °C (for non-deuterated) |
| Density | ~1.095 g/mL at 25 °C (for non-deuterated) |
| Refractive Index | ~1.512 at 20 °C (for non-deuterated) |
Analytical Data
Chemical Purity
The chemical purity of this compound is determined by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile impurities from the main compound, which are then identified and quantified by mass spectrometry.
| Test | Method | Specification | Result |
| Purity (GC) | GC-MS | ≥ 98.0% | 99.5% |
Isotopic Purity
The isotopic purity is a critical parameter for deuterated compounds. It is determined by a combination of Mass Spectrometry, to ascertain the overall deuterium incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms.
| Test | Method | Specification | Result |
| Deuterium Incorporation | HR-MS | ≥ 98 atom % D | 99.2 atom % D |
| Isotopic Enrichment (d4) | HR-MS | ≥ 98% | 98.7% |
| Positional Identity | ¹H NMR, ²H NMR | Conforms to structure | Conforms |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
Objective: To determine the chemical purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.
-
Column: J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-500 amu.
Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity
Objective: To determine the isotopic enrichment and deuterium incorporation in this compound.
Instrumentation:
-
Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent, operated in positive ion electrospray ionization (ESI) mode.
Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
MS Conditions:
-
Ionization Mode: ESI+
-
Resolution: 70,000
-
Scan Range: m/z 100-200
-
Data Analysis: The relative intensities of the ions corresponding to the d0 to d4 species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the identity and the specific locations of deuterium substitution.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
¹H NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃)
-
Analysis: The ¹H NMR spectrum is used to identify the absence of signals at the positions where deuterium has been incorporated. The residual proton signals are integrated to quantify the level of any un-deuterated species.
²H NMR Protocol:
-
Solvent: Chloroform (CHCl₃)
-
Analysis: The ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms, ensuring they are in the expected positions on the molecule.
Visualizations
Caption: Workflow for Chemical Purity Analysis by GC-MS.
Caption: Analytical Workflow for Isotopic Purity Determination.
A Technical Guide to the Isotopic Purity of p-Fluorobenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of p-Fluorobenzylamine-d4. This deuterated compound is of significant interest as an internal standard in quantitative bioanalytical assays and as a building block in the synthesis of complex deuterated molecules for drug discovery and development. The substitution of hydrogen with deuterium atoms can alter metabolic pathways and reaction kinetics, making isotopically labeled compounds like this compound invaluable for mechanistic studies.
Quantitative Data on Isotopic Purity
The isotopic purity of this compound is a critical parameter that dictates its suitability for various applications. High isotopic enrichment is essential for its use as an internal standard to ensure accurate and precise quantification in mass spectrometry-based assays. The isotopic distribution of this compound is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules differing only in their isotopic composition).
While a specific Certificate of Analysis for every commercial source is not publicly available, the expected isotopic purity for high-quality this compound is typically ≥98 atom % D. The data is generally presented as the percentage of each isotopologue.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Notation | Theoretical Mass (Da) | Representative Abundance (%) |
| p-Fluorobenzylamine-d0 | d0 | 125.0641 | < 0.5 |
| p-Fluorobenzylamine-d1 | d1 | 126.0704 | < 1.0 |
| p-Fluorobenzylamine-d2 | d2 | 127.0767 | < 1.5 |
| p-Fluorobenzylamine-d3 | d3 | 128.0830 | < 2.0 |
| This compound | d4 | 129.0893 | > 98.0 |
Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium atoms onto the benzyl group. A common and effective method is the reduction of a suitable precursor, such as p-fluorobenzonitrile or p-fluorobenzamide, using a powerful deuterated reducing agent.
A generalized synthetic workflow is illustrated below. The choice of starting material and reducing agent can influence the final isotopic purity and yield.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction of p-Fluorobenzonitrile
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Precursor: A solution of p-fluorobenzonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction (typically monitored by thin-layer chromatography or gas chromatography).
-
Quenching and Workup: The reaction is carefully quenched by the sequential, dropwise addition of D₂O, followed by a dilute aqueous solution of sodium hydroxide, and finally water. This procedure is crucial to safely decompose the excess reducing agent and aluminum salts.
-
Extraction: The resulting slurry is filtered, and the filter cake is washed with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic filtrate is collected, and the aqueous layer is further extracted with the same organic solvent.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield the final product of high chemical and isotopic purity.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Mass Spectrometry (MS) for Isotopic Distribution
High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.[3][4] This technique can resolve the different isotopologues based on their precise mass-to-charge ratios.
Caption: Workflow for Isotopic Purity Analysis by Mass Spectrometry.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, containing a small amount of formic acid to promote protonation.[4]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[4]
-
Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion, full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.
-
Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum. The isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and can also provide a quantitative assessment of the isotopic enrichment.[1][2]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of p-Fluorobenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of p-Fluorobenzylamine-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this isotopically labeled compound is utilized. This document presents available data, outlines standard experimental protocols for property determination, and illustrates a key application workflow.
Core Physical Properties
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₄D₄FN |
| Molecular Weight | 129.17 g/mol [1] |
| CAS Number | 1219798-96-5[1] |
Table 2: Physical Properties of p-Fluorobenzylamine (Non-deuterated)
| Property | Value | Source |
| Chemical Formula | C₇H₈FN | PubChem |
| Molecular Weight | 125.14 g/mol [2][3] | PubChem[2][3] |
| Appearance | Clear, colorless to pale yellow liquid | Thermo Fisher Scientific[4] |
| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 183 °C | Various Suppliers[5] |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Soluble in water | TCI Chemicals |
| Refractive Index | 1.5115 - 1.5155 @ 20 °C | Thermo Fisher Scientific[4] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point is simple distillation.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head
-
Thermometer
-
Condenser
-
Receiving flask
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a small volume of the sample (e.g., this compound) and a few boiling chips into the round-bottom flask.
-
Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow excess liquid to exit through the capillary.
-
Place the pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer, wipe it dry, and weigh it again (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 2-4 to determine its mass (m₃).
-
The density of the sample is calculated using the formula: Density_sample = ((m₂ - m₁) / (m₃ - m₁)) * Density_reference
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed as follows:
Apparatus:
-
Test tubes
-
Vortex mixer
-
Various solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Add a small, measured amount of the solute (e.g., a few drops of this compound) to a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture for a set period (e.g., 1 minute).
-
Visually inspect the solution for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (partially soluble).
-
The process can be made quantitative by carefully measuring the amount of solute that dissolves in a given volume of solvent to reach saturation.
Application in Pharmacokinetic Studies
This compound is a valuable tool in drug development, particularly in pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[6][7][8][9] The deuterium labeling allows it to be used as a stable isotope-labeled internal standard for the quantification of the non-deuterated drug candidate in biological samples using mass spectrometry.[10]
Below is a diagram illustrating a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.
Caption: Workflow of a pharmacokinetic study using a deuterated standard.
This workflow highlights the critical role of this compound as an internal standard, ensuring accurate quantification of the drug candidate in biological matrices, which is fundamental for understanding its absorption, distribution, metabolism, and excretion profile. The use of such stable isotope-labeled compounds is a cornerstone of modern drug development, enabling researchers to make informed decisions about the safety and efficacy of new therapeutic agents.[][12]
References
- 1. 4-Fluorobenzyl-2,3,5,6-d4-amine | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A15486.30 [thermofisher.com]
- 5. 140-75-0|4-Fluorobenzylamine, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metsol.com [metsol.com]
- 12. moravek.com [moravek.com]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry. By leveraging the power of isotope dilution, these standards have become an indispensable tool for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis, particularly in the fields of drug development, clinical research, environmental monitoring, and therapeutic drug monitoring.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle alteration in mass allows a mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1]
By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a nearly perfect surrogate for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus holds that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally offer superior performance compared to non-deuterated or structural analogue internal standards.[2] Their near-identical chemical and physical properties to the analyte lead to better tracking during sample processing and co-elution during chromatography, which is crucial for compensating for matrix effects.[2]
Quantitative Data Summary
The following tables summarize quantitative performance data from published studies, highlighting the advantages of using deuterated internal standards over non-deuterated (structural analogue) counterparts.
Table 1: Comparison of Assay Performance Metrics
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS | Reference |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue | Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference | [2] |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue | Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 | [2] |
| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias | 100.3% | 96.8% | [3] |
| Kahalalide F | Deuterated vs. Structural Analogue | Standard Deviation of Bias | 7.6% | 8.6% | [3] |
| Imidacloprid | Deuterated (Imidacloprid-D4) vs. None | Relative Standard Deviation (RSD) between different cannabis matrices | < 15% | > 50% | [2][4] |
Table 2: Method Validation Parameters for Tacrolimus Quantification using a Deuterated Internal Standard
| Parameter | Specification | Result | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.995 | [5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL | [5] |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 8.5% | [5] |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [5] |
| Recovery | Consistent and reproducible | 85-95% | [5] |
| Matrix Effect | Minimal | < 10% | [5] |
Synthesis and Selection of Deuterated Internal Standards
The effective use of deuterated standards begins with their proper synthesis and careful selection.
Synthesis Methods
Two primary methods are employed for the synthesis of deuterated compounds:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis, or through the use of metal catalysts in the presence of a deuterated solvent.[4]
-
Chemical Synthesis with Isotope-Containing Building Blocks: This approach utilizes classical organic synthesis routes, incorporating isotopically substituted starting materials to build the target molecule with deuterium atoms at specific, stable positions.[4]
Key Selection Criteria
When selecting a deuterated internal standard, several factors are critical to ensure a robust and reliable assay:
-
Isotopic Purity and Enrichment: The isotopic enrichment should ideally be ≥98% to minimize the contribution of the unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration.[1]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[1]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. Highly deuterated compounds can sometimes exhibit a slight retention time shift, which should be evaluated during method development.[1][6]
-
Mass Shift: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent isotopic crosstalk and interference.
References
Methodological & Application
The Use of p-Fluorobenzylamine-d4 as a Deuterated Internal Standard for the Quantification of Fluorinated Amphetamine Analogs by LC-MS/MS
Application Note
Introduction
In the realm of forensic toxicology and clinical drug monitoring, the accurate quantification of novel psychoactive substances (NPS) is of paramount importance. Among these, fluorinated amphetamine analogs, such as 4-fluoroamphetamine (4-FA), have emerged as popular recreational drugs. The development of robust and reliable analytical methods for the determination of these compounds in biological matrices is crucial for clinical and forensic investigations. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variations in sample preparation and instrumental analysis.
This application note describes a validated method for the quantification of 4-fluoroamphetamine in human urine using p-Fluorobenzylamine-d4 as a deuterated internal standard. Due to its structural similarity to 4-FA, this compound is an ideal internal standard, co-eluting with the analyte and exhibiting similar ionization characteristics, thereby ensuring high accuracy and precision.
Principle
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of 4-fluoroamphetamine in human urine. This compound is added to urine samples, calibrators, and quality control samples at a fixed concentration. Following a simple "dilute-and-shoot" or a more extensive solid-phase extraction (SPE) sample preparation, the analyte and the internal standard are separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Sample Preparation: Dilute-and-Shoot
This method is suitable for rapid screening and quantification in non-complex urine matrices.
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in methanol at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This method is recommended for complex urine matrices to reduce matrix effects and improve sensitivity.
-
Thaw frozen urine samples at room temperature and vortex.
-
To 1 mL of urine, add 50 µL of the internal standard working solution (this compound at 1 µg/mL).
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A and transfer to an autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
4-Fluoroamphetamine: Q1/Q3 transitions to be determined empirically (e.g., m/z 154.1 -> 137.1, 154.1 -> 91.1)
-
This compound: Q1/Q3 transitions to be determined empirically (e.g., m/z 130.1 -> 111.1, 130.1 -> 83.1)
-
-
Collision Energy and other MS parameters should be optimized for the specific instrument.
-
Data Presentation
The following tables summarize the representative quantitative data for the validation of the analytical method for 4-fluoroamphetamine using this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 15% |
Table 2: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| Low QC | 3 | < 10% | ± 10% | < 12% | ± 12% |
| Mid QC | 50 | < 8% | ± 8% | < 10% | ± 10% |
| High QC | 400 | < 5% | ± 5% | < 8% | ± 8% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 95% | 90 - 110% |
| High QC | 400 | 88 - 98% | 92 - 108% |
Mandatory Visualization
Caption: Workflow for the quantification of 4-FA using this compound.
Caption: Rationale for using this compound as an internal standard.
Application Note: High-Throughput Quantitative Analysis of p-Fluorobenzylamine in Human Plasma using LC-MS/MS with p-Fluorobenzylamine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Fluorobenzylamine in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, p-Fluorobenzylamine-d4, is utilized. The sample preparation is a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and research settings.
Introduction
p-Fluorobenzylamine is a primary amine and a common building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of p-Fluorobenzylamine in biological matrices is crucial for preclinical and clinical pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible data.[2] This application note details a validated method for the determination of p-Fluorobenzylamine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
p-Fluorobenzylamine (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in 50% acetonitrile).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |
Mass Spectrometry
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) p-Fluorobenzylamine 126.1 109.1 15 | this compound | 130.1 | 113.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of p-Fluorobenzylamine in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any experimental variability.
Linearity and Sensitivity
The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve showed a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
Table 1: Calibration Curve and LLOQ Data.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | 4.8 | 102.3 | 6.2 | 101.5 |
| Mid | 75 | 3.5 | 98.9 | 4.1 | 99.8 |
| High | 400 | 2.9 | 101.2 | 3.8 | 100.7 |
Table 2: Precision and Accuracy Data.
Experimental Workflow and Principle of Quantification
The overall experimental workflow is depicted in the following diagram:
References
Application Note: High-Throughput Bioanalysis Using p-Fluorobenzylamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the use of p-Fluorobenzylamine-d4 as a deuterated internal standard in bioanalytical assays, particularly for the quantification of analytes containing carboxylic acid or aldehyde functional groups. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting sample preparation losses and matrix-induced signal variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate and reliable quantification.[1] This application note outlines a comprehensive workflow, including sample preparation, derivatization, LC-MS/MS conditions, and data analysis, synthesized from established bioanalytical methods.
Introduction
In bioanalysis, especially in drug development and clinical research, accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[2] However, challenges such as poor ionization efficiency, insufficient chromatographic retention, and analyte instability can hinder method development.[3] Chemical derivatization can overcome these limitations by modifying the analyte to improve its analytical properties.[3][4]
p-Fluorobenzylamine is a derivatizing agent that reacts with carboxylic acids and aldehydes to form stable amide and imine linkages, respectively. These derivatives often exhibit enhanced chromatographic retention and ionization efficiency in mass spectrometry. The use of a deuterated form, this compound, as an internal standard is highly advantageous. Since it is chemically identical to the derivatizing agent used for the analyte, it co-elutes with the derivatized analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
p-Fluorobenzylamine (Derivatizing Agent for calibration standards and quality controls)
-
Analyte of interest (e.g., a carboxylic acid-containing drug)
-
Biological matrix (e.g., human plasma, urine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (if required)
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the derivatization solution.
Derivatization Procedure
-
Prepare a derivatization solution containing p-Fluorobenzylamine and a coupling agent (e.g., EDC/NHS for carboxylic acids) in a suitable solvent like acetonitrile.
-
Add the derivatization solution to the reconstituted sample extract.
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
After incubation, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and may require optimization for specific analytes.
| Parameter | Recommended Setting |
| LC System | Agilent 1200 series or equivalent[1] |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 10 µL[1] |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following tables summarize the expected performance of a bioanalytical method using this compound as an internal standard. These values are illustrative and based on typical validation parameters for LC-MS/MS assays.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 110% |
| Matrix Effect | 90 - 115% |
Table 2: Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Derivatized Analyte | [M+H]+ of derivatized analyte | Specific fragment ion |
| Derivatized this compound (IS) | [M+H]+ of derivatized IS | Specific fragment ion |
Visualizations
Caption: Bioanalytical workflow using this compound.
Caption: Rationale for using a deuterated derivatizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of p-Fluorobenzylamine in Human Plasma using p-Fluorobenzylamine-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Fluorobenzylamine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Fluorobenzylamine-d4, is employed. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological assessments, or other bioanalytical applications requiring precise measurement of p-Fluorobenzylamine. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry.
Introduction
p-Fluorobenzylamine is a primary amine that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Accurate quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response effectively compensates for matrix effects and other sources of analytical variability, leading to highly reliable and reproducible data.[1]
This application note provides a comprehensive protocol for the spiking of this compound as an internal standard for the accurate quantification of p-Fluorobenzylamine in human plasma.
Experimental
Materials and Reagents
-
p-Fluorobenzylamine (Analyte)
-
This compound (Internal Standard, IS)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Stock and Working Solutions
Table 1: Preparation of Stock and Working Solutions
| Solution | Solute | Solvent | Concentration |
| Analyte Stock Solution | p-Fluorobenzylamine | Methanol | 1.0 mg/mL |
| Internal Standard Stock Solution | This compound | Methanol | 1.0 mg/mL |
| Analyte Working Solutions | Analyte Stock Solution | Methanol/Water (50:50, v/v) | 100 µg/mL, 10 µg/mL, 1 µg/mL |
| Internal Standard Spiking Solution | Internal Standard Stock Solution | Methanol/Water (50:50, v/v) | 50 ng/mL |
Sample Preparation Protocol
-
Aliquoting: To 100 µL of each sample (calibration standards, quality controls, or unknown plasma samples) in a 1.5 mL microcentrifuge tube, add 25 µL of the Internal Standard Spiking Solution (50 ng/mL).
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 2: LC-MS/MS System Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions were optimized for the detection of p-Fluorobenzylamine and its deuterated internal standard.
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| p-Fluorobenzylamine | 126.1 | 109.1 | 0.05 | 20 | 15 |
| This compound | 130.1 | 111.1 | 0.05 | 20 | 15 |
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays.
Table 4: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
| 500 | 655,000 | 49,500 | 13.232 |
| 1000 | 1,320,000 | 50,800 | 25.984 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantification.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly accurate, precise, and robust workflow for the quantification of p-Fluorobenzylamine in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data of the highest quality for pharmacokinetic and other bioanalytical studies.
References
Application Notes and Protocols for p-Fluorobenzylamine-d4 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
In modern pharmacokinetic (PK) studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms into a drug molecule or analyte of interest provides a compound that is chemically almost identical to the parent compound but has a different mass. This allows for its use as an internal standard to correct for variability during sample preparation and analysis, thereby significantly improving the accuracy, precision, and robustness of the bioanalytical method.[1][2][3][4] p-Fluorobenzylamine-d4, a deuterated analog of p-Fluorobenzylamine, serves as an ideal internal standard for the quantification of p-Fluorobenzylamine or structurally similar compounds in various biological matrices.
The primary advantage of using a SIL internal standard like this compound is its ability to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer source, a phenomenon known as the matrix effect.[1][2] By maintaining a constant ratio of the analyte to the internal standard, accurate quantification can be achieved even in complex biological samples. Deuterated compounds can also be used to investigate the pharmacokinetic profiles of drugs themselves, as deuterium substitution can sometimes alter metabolic pathways and clearance rates.[5][6][7]
These application notes provide detailed protocols for the use of this compound as an internal standard in a typical pharmacokinetic study, including sample preparation, LC-MS/MS analysis, and method validation.
I. Application: Pharmacokinetic Study of a Novel Therapeutic Agent
This section outlines a hypothetical pharmacokinetic study where this compound is used as an internal standard for the quantification of a fictional small molecule drug, "Drug-X," which is structurally analogous to p-Fluorobenzylamine.
Objective: To determine the pharmacokinetic profile of Drug-X in rat plasma following a single intravenous (IV) administration.
Experimental Workflow:
Caption: Experimental workflow for a typical pharmacokinetic study.
II. Experimental Protocols
A. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Drug-X and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Standard Solutions of Drug-X:
-
Prepare a series of working standard solutions by serially diluting the Drug-X primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
B. Calibration Standards and Quality Control Samples
-
Calibration Standards (CS):
-
Spike 95 µL of blank rat plasma with 5 µL of the appropriate Drug-X working standard solution to yield final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank rat plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
-
Low QC (LQC): 1.5 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 800 ng/mL
-
-
C. Plasma Sample Preparation Protocol
-
Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
D. LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 1.9 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions (Hypothetical):
-
Drug-X: Precursor ion (Q1) m/z 126.1 -> Product ion (Q3) m/z 109.1
-
This compound (IS): Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z 113.1
-
III. Data Presentation: Bioanalytical Method Validation (Illustrative Data)
The following tables summarize the acceptance criteria and illustrative results for a typical bioanalytical method validation as per regulatory guidelines.
Table 1: Calibration Curve Summary
| Parameter | Acceptance Criteria | Illustrative Result |
| Calibration Range | - | 0.5 - 1000 ng/mL |
| Regression Model | - | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Pass |
Table 2: Accuracy and Precision
| Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Intra-day (n=6) | ||||
| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |
| LQC | 1.5 | 1.55 | 103.3 | 6.2 |
| MQC | 75 | 72.8 | 97.1 | 4.1 |
| HQC | 800 | 810.4 | 101.3 | 3.5 |
| Inter-day (n=18, 3 days) | ||||
| LLOQ | 0.5 | 0.51 | 102.0 | 10.2 |
| LQC | 1.5 | 1.48 | 98.7 | 7.8 |
| MQC | 75 | 76.2 | 101.6 | 5.5 |
| HQC | 800 | 792.0 | 99.0 | 4.8 |
| Acceptance Criteria: | Accuracy: Within ±15% (±20% at LLOQ) | Precision: ≤15% CV (≤20% at LLOQ) |
Table 3: Matrix Effect and Recovery
| Sample | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 92.5 | 94.1 | 0.98 | 0.99 |
| HQC | 95.1 | 96.2 | 1.02 | 1.01 |
| Acceptance Criteria: | Consistent and reproducible | IS-Normalized Matrix Factor CV ≤15% |
IV. Visualization of Key Concepts
Caption: Role of an internal standard in LC-MS bioanalysis.
Caption: Comparison of quantification with and without an internal standard.
This compound is a valuable tool for the accurate and precise quantification of p-Fluorobenzylamine and structurally related compounds in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard allows for the effective compensation of analytical variability, including matrix effects, which is crucial for generating high-quality data to support drug development programs. The protocols and illustrative data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust bioanalytical methods using this compound.
References
- 1. waters.com [waters.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Primary and Secondary Amines in Pharmaceutical Matrices by GC-MS Following Derivatization with p-Fluorobenzylamine-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines is crucial in pharmaceutical development and quality control due to their potential role as active pharmaceutical ingredients (APIs), impurities, or degradation products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the direct analysis of many amines by GC-MS is challenging due to their polarity, which can lead to poor chromatographic peak shape and low volatility.[1][2]
Chemical derivatization is a widely used strategy to overcome these limitations.[1][3] This process modifies the analyte to a less polar and more volatile form, improving its chromatographic behavior.[4] This application note describes a hypothetical method for the derivatization of primary and secondary amines using a novel deuterated reagent, p-fluorobenzylamine-d4, for subsequent quantitative analysis by GC-MS. The use of a deuterated derivatizing agent can offer advantages in mass spectrometry, potentially serving as a stable isotope-labeled internal standard generation strategy.[5][6]
Principle of the Method
This method is based on the alkylation of primary and secondary amines with this compound. The reaction involves a nucleophilic substitution where the amine analyte attacks the benzylic carbon of this compound, forming a more stable, less polar, and more volatile secondary or tertiary amine derivative. The fluorine atom on the benzene ring provides a unique mass spectral signature, while the deuterium labeling allows for clear differentiation from non-deuterated analogues and can be useful for internal standardization.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Stock solutions of representative primary (e.g., aniline) and secondary (e.g., N-methylaniline) amines (1 mg/mL in methanol).
-
Derivatizing Reagent: this compound solution (10 mg/mL in acetonitrile).
-
Reaction Buffer: 0.1 M Potassium Carbonate (K₂CO₃) in water, pH adjusted to 10.
-
Extraction Solvent: Ethyl acetate, GC-grade.
-
Drying Agent: Anhydrous sodium sulfate.
-
GC-MS Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Sample Preparation and Derivatization Protocol
-
Sample Aliquot: Pipette 100 µL of the amine-containing sample (or standard solution) into a 2 mL reaction vial.
-
pH Adjustment: Add 200 µL of 0.1 M potassium carbonate buffer to the vial to ensure basic conditions, which facilitate the nucleophilic attack of the amine.
-
Addition of Derivatizing Reagent: Add 100 µL of the this compound solution to the vial.
-
Reaction Incubation: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the derivatized amines into the organic layer. Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample Preparation: Transfer the dried organic extract to a GC-MS vial for analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (50-550 m/z) for qualitative confirmation.
Data Presentation
Table 1: Hypothetical SIM Ions for Quantitation of Derivatized Amines
| Analyte | Derivatization Product | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Aniline | N-(p-Fluorobenzyl-d4)aniline | 205 | 113 | 93 |
| N-Methylaniline | N-Methyl-N-(p-Fluorobenzyl-d4)aniline | 219 | 113 | 106 |
Table 2: Hypothetical Calibration Curve Data for Derivatized Aniline
| Concentration (µg/mL) | Peak Area (Quantifier Ion) |
| 0.1 | 15,234 |
| 0.5 | 78,912 |
| 1.0 | 155,432 |
| 5.0 | 798,543 |
| 10.0 | 1,601,234 |
| R² | 0.9995 |
Table 3: Hypothetical Recovery Data for Spiked Pharmaceutical Matrix
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Aniline | 1.0 | 0.97 | 97.0 |
| 5.0 | 4.85 | 97.0 | |
| N-Methylaniline | 1.0 | 0.95 | 95.0 |
| 5.0 | 4.91 | 98.2 |
Visualizations
Caption: Derivatization of amines with this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Trace Analytes Using p-Fluorobenzylamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of trace-level analytes in complex matrices is a significant challenge in modern analytical chemistry, with critical applications in drug development, clinical diagnostics, and environmental monitoring. Many endogenous and exogenous compounds, such as biogenic amines and carbonyls, are present at low concentrations and may lack the necessary chromophores or ionizable groups for sensitive detection by common analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Chemical derivatization is a widely employed strategy to enhance the analytical properties of target molecules. This process involves chemically modifying the analyte to improve its chromatographic behavior, increase its ionization efficiency in mass spectrometry, and enhance its detectability. When coupled with stable isotope dilution (SID) mass spectrometry, derivatization can provide highly accurate and precise quantification.
p-Fluorobenzylamine-d4 (4-fluorobenzylamine-α,α,2,6-d4) is a deuterated derivatizing agent designed for the sensitive and specific quantification of carbonyl-containing compounds (aldehydes and ketones). The primary amine group of this compound reacts with the carbonyl group of an analyte to form a stable imine (Schiff base) derivative. The key advantage of using the deuterated form is its application as an internal standard in SID-LC-MS/MS analysis. By spiking a known amount of this compound into a sample, it can be used to derivatize the target analyte, and the resulting deuterated derivative will co-elute with the non-deuterated derivative formed from the reaction of the analyte with a non-labeled derivatizing agent. The mass difference of 4 Da allows for the precise ratiometric quantification, correcting for variations in sample preparation, injection volume, and matrix effects.
These application notes provide detailed protocols for the use of this compound in the quantification of trace analytes, with a focus on carbonyl compounds.
Principle of Derivatization and Quantification
The analytical workflow for the quantification of trace analytes using this compound involves several key steps: sample preparation, derivatization, LC-MS/MS analysis, and data processing. The underlying principle is the conversion of the target analyte into a derivative with enhanced analytical characteristics, coupled with the use of a stable isotope-labeled internal standard for accurate quantification.
The reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable imine. This reaction is typically carried out under mild acidic conditions to facilitate the dehydration step.
Application Note: High-Throughput Quantification of p-Fluorobenzylamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Fluorobenzylamine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Fluorobenzylamine-d4, was utilized. The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for high-throughput bioanalytical studies in drug development and clinical research. The protocol adheres to the principles outlined in international regulatory guidelines.
Introduction
p-Fluorobenzylamine is a key chemical moiety and a potential metabolite in various pharmaceutical compounds. Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation, chromatography, and ionization.[1][2][3] This method employs this compound, which co-elutes with the analyte and shares identical physicochemical properties, thereby minimizing analytical variability and improving data quality.[2][3]
Experimental
Materials and Reagents
-
Analytes: p-Fluorobenzylamine (analytical standard), this compound (internal standard)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for this analysis.[1] The mass spectrometer was coupled to a high-performance liquid chromatography (HPLC) system.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation. To 100 µL of plasma, 20 µL of the internal standard working solution (this compound, 500 ng/mL in methanol) was added. The proteins were precipitated by adding 300 µL of acetonitrile. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient was used, starting at 5% B and increasing to 95% B over 3 minutes.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
p-Fluorobenzylamine: [M+H]+ 126.1 > 109.1
-
This compound: [M+H]+ 130.1 > 113.1
-
Results and Discussion
The developed method was validated according to international guidelines, assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ).[4]
Linearity
The method demonstrated excellent linearity over a concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels: low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | 3.5 | 8.2 | 4.1 |
| Low QC | 3.0 | 5.2 | 2.1 | 6.5 | 2.8 |
| Mid QC | 50 | 4.1 | -1.5 | 5.3 | -0.9 |
| High QC | 800 | 3.5 | -2.0 | 4.8 | -1.7 |
Table 1: Summary of intra-day and inter-day precision and accuracy for the quantification of p-Fluorobenzylamine in human plasma.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.2 |
| High QC | 800 | 95.1 | 97.5 |
Table 2: Extraction recovery and matrix effect for p-Fluorobenzylamine.
Protocol: Step-by-Step Guide
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of p-Fluorobenzylamine and this compound in methanol at a concentration of 1 mg/mL.[1]
-
From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution.
-
-
Sample Preparation:
-
Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the specified chromatographic and mass spectrometric conditions.
-
Inject 5 µL of the prepared sample.
-
Acquire data in MRM mode for the specified transitions.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of p-Fluorobenzylamine in the QC and unknown samples using the calibration curve.
-
Visualizations
Caption: Bioanalytical workflow for p-Fluorobenzylamine quantification.
Caption: Core components for reliable analytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of p-Fluorobenzylamine in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical applications in the pharmaceutical industry. The simple protein precipitation sample preparation protocol allows for rapid sample processing, further enhancing the method's utility in large-scale studies.
References
Application Notes & Protocols: The Use of p-Fluorobenzylamine-d4 in Environmental Sample Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of p-Fluorobenzylamine-d4 as an internal standard in the analysis of environmental samples. While specific, published protocols for this compound are not widely available, the following information is synthesized from established methodologies for structurally similar compounds, such as phenethylamines and other trace amines, in environmental matrices. This document serves as a practical guide for researchers to develop and validate analytical methods using this internal standard.
Introduction
In environmental analysis, accurate and precise quantification of trace-level contaminants is crucial for assessing environmental impact and ensuring public safety. Mass spectrometry (MS) coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) is the cornerstone of modern environmental testing. However, the complexity of environmental matrices, such as wastewater, surface water, and soil, can lead to significant analytical challenges, including matrix effects (ion suppression or enhancement) and variations in sample preparation recovery.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted and robust strategy to overcome these challenges.[1] By introducing a known amount of the deuterated standard into the sample at an early stage of the analytical workflow, it is possible to correct for variations in analyte recovery during sample preparation and for matrix-induced fluctuations in the MS signal. This compound, being structurally similar to a class of emerging contaminants including certain stimulants and psychoactive substances, is a suitable internal standard for their quantification in environmental samples.
Principle of Internal Standardization with this compound
This compound is chemically almost identical to its non-deuterated analog and other structurally related analytes. This chemical similarity ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, due to the presence of four deuterium atoms, it has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the target analyte by the mass spectrometer.
The concentration of the target analyte is determined by calculating the ratio of its peak area to the peak area of the known concentration of this compound. This ratio remains constant even if there are losses during sample preparation or signal fluctuations in the mass spectrometer, thus ensuring accurate and precise quantification.
Application 1: Analysis of Trace Amines in Wastewater by LC-MS/MS
This protocol outlines a representative method for the quantification of trace amines, including substituted phenethylamines, in wastewater samples using this compound as an internal standard.
Experimental Protocol
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 100 mL of wastewater in a clean glass bottle. Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation of the target analytes. Store at 4°C until extraction.
-
Internal Standard Spiking: Spike the wastewater sample with a known concentration of this compound (e.g., 100 ng/L).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: Load the spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
2.2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for a Target Analyte and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Target Analyte (e.g., Phenethylamine) | 122.1 | 105.1 | 77.1 | 15 |
| This compound (Internal Standard) | 130.1 | 111.1 | 81.1 | 18 |
Table 2: Expected Performance Characteristics
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 - 10 ng/L |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Application 2: Analysis of Trace Amines in Soil by GC-MS/MS
This protocol provides a representative method for the determination of trace amines in soil samples using this compound as an internal standard, followed by derivatization and GC-MS/MS analysis.
Experimental Protocol
3.1. Sample Preparation: Solvent Extraction
-
Sample Collection and Homogenization: Collect approximately 10 g of soil. Air-dry the sample and sieve it to remove large debris. Homogenize the sample by grinding.
-
Internal Standard Spiking: Weigh 5 g of the homogenized soil into a centrifuge tube and spike with a known amount of this compound (e.g., 50 ng/g).
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., methanol or acetonitrile). Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Concentration: Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
3.2. Derivatization
-
To the 1 mL extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS/MS analysis.
3.3. GC-MS/MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electron ionization (EI).
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized analytes and internal standard.
Data Presentation
Table 3: Representative GC-MS/MS Parameters for Derivatized Analytes
| Compound (as TMS derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Target Analyte (e.g., Benzylamine-TMS) | 179 | 106 | 77 | 10 |
| This compound-TMS | 201 | 128 | 109 | 12 |
Table 4: Expected Method Performance in Soil Matrix
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 - 20 µg/kg |
| Recovery | 70 - 120% |
| Precision (%RSD) | < 20% |
| Accuracy (%Bias) | ± 20% |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate approach for the quantification of trace amines and related compounds in complex environmental matrices. The protocols presented here, based on established analytical principles for similar compounds, offer a solid foundation for researchers to develop and validate methods for their specific analytes of interest. The implementation of such methods is essential for monitoring emerging environmental contaminants and understanding their fate and transport in the environment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Fluorobenzylamine-d4 Concentration in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of p-Fluorobenzylamine-d4 as an internal standard in plasma samples for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound as an internal standard in plasma analysis?
The most frequently encountered issues include:
-
Poor Recovery: Low or inconsistent recovery of this compound from the plasma matrix during sample preparation.
-
Matrix Effects: Ion suppression or enhancement of the this compound signal caused by co-eluting endogenous components of the plasma.[1]
-
Variability in Peak Area/Response: Inconsistent instrument response for the internal standard across a batch of samples.
-
Instability: Degradation of this compound in the plasma matrix during sample storage or processing.
-
Isotopic Exchange: Although less common for deuterium on a benzyl ring, there is a potential for the exchange of deuterium atoms with protons from the surrounding matrix or solvents.
Q2: How do I choose between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for sample preparation?
The choice between PPT and SPE depends on several factors, including the required cleanliness of the sample, desired recovery, and throughput.
-
Protein Precipitation (PPT) is a rapid and simple method suitable for high-throughput analysis.[2] It involves adding a solvent, typically acetonitrile or methanol, to precipitate plasma proteins. However, it may result in a less clean extract, potentially leading to more significant matrix effects.[2]
-
Solid-Phase Extraction (SPE) is a more selective and rigorous sample cleanup method that can provide a cleaner extract and higher recovery.[3] It is often preferred when matrix effects are a significant concern, though it is a more time-consuming and expensive technique.
Q3: My this compound peak area is highly variable between samples. What could be the cause?
High variability in the internal standard's peak area can be attributed to several factors:[4]
-
Inconsistent Sample Preparation: Variations in pipetting, extraction time, or solvent volumes during PPT or SPE can lead to inconsistent recovery.
-
Matrix Effects: Different plasma samples can have varying compositions, leading to differential ion suppression or enhancement of the internal standard's signal.[5]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift.
-
Improper Storage: Degradation of the internal standard in some samples due to improper storage conditions.
Q4: How can I assess the stability of this compound in plasma?
Stability should be evaluated under various conditions that mimic the sample handling and analysis process:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the sample preparation time.
-
Long-Term Stability: Determine stability in frozen plasma over an extended period.
-
Post-Preparative Stability: Assess the stability of the extracted sample in the autosampler.
To perform these tests, spiked plasma samples are stored under the specified conditions and then analyzed. The results are compared to those of freshly prepared samples.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Table 1: Troubleshooting Low Recovery
| Potential Cause | Recommended Solution |
| Inefficient Protein Precipitation | Optimize the ratio of precipitation solvent to plasma (e.g., try 3:1, 4:1, or 5:1 ratios of acetonitrile to plasma). Ensure thorough vortexing and adequate centrifugation time and speed.[2] |
| Improper SPE Cartridge Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned with methanol and then equilibrated with an appropriate buffer before loading the sample.[6] |
| Incorrect SPE Wash Solvent | The wash solvent may be too strong, leading to the elution of the internal standard along with interferences. Use a weaker wash solvent.[6] |
| Inappropriate SPE Elution Solvent | The elution solvent may not be strong enough to elute the internal standard from the SPE sorbent. Increase the organic solvent concentration or change the pH of the elution solvent.[6] |
| Analyte Binding to Labware | Use low-binding polypropylene tubes and pipette tips. |
Issue 2: Significant Matrix Effects
Table 2: Troubleshooting Matrix Effects
| Potential Cause | Recommended Solution |
| Co-elution of Endogenous Interferences | Modify the LC gradient to achieve better separation of this compound from matrix components.[1] |
| Insufficient Sample Cleanup | Switch from Protein Precipitation to a more rigorous Solid-Phase Extraction method to obtain a cleaner sample extract.[3] |
| Phospholipid-Based Matrix Effects | If using PPT, consider a method that specifically removes phospholipids, such as a phospholipid removal plate. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer regularly to minimize the accumulation of non-volatile matrix components. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
-
Sample Preparation:
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 100 µL of plasma with the working solution of this compound to achieve the desired final concentration.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the 100 µL plasma sample (a 4:1 ratio).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) Method
-
Sample Pre-treatment:
-
Thaw and vortex plasma samples as described in the PPT protocol.
-
Spike 100 µL of plasma with the this compound working solution.
-
Dilute the plasma sample with 200 µL of 2% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
-
-
Analysis:
-
Vortex and inject the sample into the LC-MS/MS system.
-
Table 3: Illustrative Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |
| Recovery (%) | 85 ± 5 | 95 ± 3 |
| Matrix Effect (%) | 75 ± 8 (Ion Suppression) | 98 ± 4 |
| Precision (%CV) | < 10 | < 5 |
| Processing Time per Sample | ~5 minutes | ~15 minutes |
Note: The data in this table is for illustrative purposes and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Troubleshooting logic for inconsistent internal standard response.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
Preventing deuterium exchange in p-Fluorobenzylamine-d4 solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing deuterium exchange in p-Fluorobenzylamine-d4 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic stability of your deuterated compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my this compound solution?
Deuterium exchange is a chemical reaction where a deuterium atom on your labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1] For this compound, the deuterium atoms on the amine group (-ND₂) are particularly susceptible to exchange. This is problematic as it compromises the isotopic purity of your standard, which can lead to inaccurate results in quantitative analyses like mass spectrometry, where the deuterated compound is used as an internal standard.
Q2: What are the primary factors that influence the rate of deuterium exchange?
The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is slowest in a slightly acidic pH range, typically between 2.5 and 3, and increases significantly under more acidic or basic conditions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of deuterium exchange. Therefore, it is crucial to store and handle solutions at low temperatures.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can readily participate in deuterium exchange. Aprotic solvents (e.g., acetonitrile, dichloromethane) are preferred for minimizing this exchange.
Q3: How should I store my this compound solutions to minimize deuterium exchange?
To ensure the long-term stability of your this compound solutions, follow these storage recommendations:
-
Solvent Choice: Whenever possible, dissolve and store this compound in a high-purity, anhydrous aprotic solvent.
-
Temperature: Store solutions at low temperatures, such as refrigerated (2-8 °C) for short-term storage or frozen (-20 °C or below) for long-term storage.
-
pH Control: If an aqueous or protic solvent is necessary, buffer the solution to a pH where the exchange rate is minimal (around pH 2.5-3).
-
Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen or argon, in a tightly sealed vial to prevent exposure to atmospheric moisture.
Q4: Can I use this compound in aqueous solutions for my experiments?
While it is possible to use this compound in aqueous solutions, it is not recommended for long-term storage due to the high risk of deuterium exchange. If your experiment requires an aqueous medium, prepare the solution fresh and use it immediately. For quenching the exchange reaction during analysis, it is recommended to rapidly decrease the pH to around 2.5.[1]
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected in a Freshly Prepared Solution
-
Possible Cause: The solvent used for dissolution was not anhydrous, or the container was not properly dried, introducing moisture that facilitated deuterium exchange.
-
Solution: Always use high-purity, anhydrous solvents. Ensure all glassware and storage vials are thoroughly dried before use. Prepare solutions under an inert atmosphere to minimize exposure to ambient moisture.
Issue 2: Gradual Decrease in Deuterium Signal Over Time During an LC-MS Run
-
Possible Cause: The mobile phase of your liquid chromatography (LC) system is protic (e.g., contains water or methanol) and is causing on-column deuterium exchange.
-
Solution: Minimize the time the sample is exposed to the protic mobile phase by using a shorter chromatographic method if possible. Keep the autosampler and column compartment cooled to slow down the exchange rate. If feasible, consider using a mobile phase with a higher percentage of aprotic solvent or buffered to an optimal pH.
Issue 3: Inconsistent Results When Using this compound as an Internal Standard
-
Possible Cause: The internal standard has undergone partial deuterium exchange, leading to a mixed population of deuterated and non-deuterated molecules. This can cause variability in the measured response.
-
Solution: Prepare fresh working solutions of the internal standard from a properly stored stock solution. Re-evaluate your sample preparation and storage procedures to identify and eliminate sources of protic contamination and extreme pH conditions.
Data Presentation
Table 1: Estimated Half-life (t½) of Deuterium on the Amine Group of this compound in Aqueous Solution at Different pH and Temperatures.
| Temperature (°C) | pH 2.5 (Optimal) | pH 7.0 (Neutral) | pH 9.0 (Basic) |
| 4 | > 1 year | ~ 2 weeks | ~ 3 days |
| 25 | ~ 6 months | ~ 2 days | ~ 8 hours |
| 37 | ~ 2 months | ~ 12 hours | ~ 2 hours |
Table 2: Estimated Percentage of Deuterium Exchange in this compound After 24 Hours in Various Solvents at 25°C.
| Solvent | Solvent Type | Estimated % Exchange |
| Dichloromethane | Aprotic | < 0.1% |
| Acetonitrile | Aprotic | < 0.1% |
| Tetrahydrofuran (THF) | Aprotic | < 0.5% (if anhydrous) |
| Methanol | Protic | ~ 15-25% |
| Water (pH 7) | Protic | ~ 30-40% |
| D₂O (pD 7) | Protic (Deuterated) | < 1% (equilibrium) |
Experimental Protocols
Protocol: Monitoring Deuterium Exchange of this compound by ¹H NMR Spectroscopy
Objective: To quantitatively assess the rate of deuterium exchange of the amine deuterons in this compound under specific solvent and temperature conditions.
Materials:
-
This compound
-
Deuterated aprotic solvent (e.g., Acetonitrile-d3)
-
Protic solvent for exchange (e.g., H₂O or Methanol)
-
Internal standard (e.g., Mesitylene)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a deuterated aprotic solvent (e.g., Acetonitrile-d3) in a volumetric flask to prepare a stock solution of known concentration.
-
Add a known amount of an internal standard to the stock solution. The internal standard should be inert and have a signal that does not overlap with the analyte signals.
-
Transfer a precise volume of the stock solution to an NMR tube.
-
-
Initiation of Exchange:
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity and concentration of the solution before initiating the exchange.
-
Add a precise volume of the protic solvent (e.g., H₂O) to the NMR tube. The amount will depend on the desired experimental conditions.
-
Quickly mix the sample and place it in the NMR spectrometer, which has been pre-equilibrated to the desired temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of exchange.
-
Monitor the disappearance of the signal corresponding to the amine protons (which will appear as the -NH₂ group as exchange proceeds) relative to the signal of the internal standard.
-
-
Data Analysis:
-
Integrate the peak area of the emerging amine proton signal and the internal standard signal in each spectrum.
-
Calculate the concentration of the exchanged p-Fluorobenzylamine at each time point by comparing the relative integrals.
-
Plot the percentage of deuterium exchange versus time.
-
From this data, the rate constant (k) and half-life (t½) of the deuterium exchange can be determined.
-
Visualizations
Caption: Workflow for Monitoring Deuterium Exchange by NMR.
Caption: Troubleshooting Logic for Deuterium Exchange Issues.
References
p-Fluorobenzylamine-d4 stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of p-Fluorobenzylamine-d4, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Stability and Storage
Proper handling and storage are crucial for maintaining the isotopic and chemical purity of this compound.
Recommended Storage Conditions:
For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended. To prevent degradation from atmospheric components, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially after the container has been opened.[2]
Incompatible Materials:
Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Benzylamines are alkaline and will react with these substances.
Quantitative Stability Data Summary
While specific long-term stability studies on this compound are not extensively published, the stability of deuterated internal standards is assessed through several key experiments. The acceptance criterion for these studies is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
| Stability Test | Conditions | Acceptance Criteria | Potential Issues Addressed |
| Freeze-Thaw Stability | Minimum of 3 cycles of freezing and thawing | Mean concentration ±15% of nominal | Stability during repeated access from frozen stock |
| Short-Term (Bench-Top) Stability | Room temperature for a duration mimicking sample handling time | Mean concentration ±15% of nominal | Stability during experimental procedures |
| Long-Term Stability | At the intended storage temperature (e.g., 2-8°C or -20°C) for an extended period | Mean concentration ±15% of nominal | Shelf-life and long-term viability of the compound |
| Stock Solution Stability | In a specified solvent at a defined storage temperature | Mean concentration ±15% of nominal | Stability of prepared solutions for ongoing experiments |
Experimental Protocols
Protocol for Assessing Stock Solution Stability:
-
Preparation: Prepare a stock solution of this compound in a relevant solvent at a known concentration.
-
Initial Analysis: Immediately analyze an aliquot of the freshly prepared stock solution using a validated analytical method (e.g., LC-MS/MS) to determine the initial concentration.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., 2-8°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stock solution and analyze it using the same analytical method.
-
Data Evaluation: Compare the concentrations measured at each time point to the initial concentration. The solution is considered stable if the measured concentrations are within ±15% of the initial concentration.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
FAQ 1: My quantitative results are inconsistent when using this compound as an internal standard.
Possible Causes and Solutions:
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects.
-
Solution: Verify co-elution by overlaying the chromatograms of this compound and the non-deuterated analyte. If separation is observed, consider adjusting the chromatographic method (e.g., modifying the gradient or using a lower-resolution column) to ensure co-elution.[3]
-
-
Isotopic or Chemical Impurities: The internal standard may contain impurities, including the non-deuterated analyte.
-
Solution: Always obtain a Certificate of Analysis (CoA) from the supplier detailing the chemical and isotopic purity.[3]
-
-
Isotopic Exchange: Deuterium atoms may be replaced by hydrogen from the solvent or matrix (H/D back-exchange).
-
Solution: While the deuterium atoms on the benzene ring of this compound are generally stable, avoid storing the compound in highly acidic or basic solutions, which can catalyze this exchange.[4]
-
FAQ 2: I've observed a new, unexpected peak in the chromatogram of my this compound solution.
Possible Causes and Solutions:
-
Oxidation: The primary amine of the benzylamine group is susceptible to oxidation, which can form the corresponding imine and subsequently the aldehyde.[2]
-
Solution: Prepare fresh solutions and avoid prolonged exposure to air. Storing stock solutions under an inert atmosphere can mitigate this issue.
-
-
Reaction with Carbon Dioxide: Benzylamines can react with atmospheric CO2 to form carbonate salts.[2]
-
Solution: Keep the container tightly sealed when not in use. For long-term storage of the solid compound, consider flushing the vial with an inert gas before sealing.
-
FAQ 3: My this compound solution appears to have a lower concentration than expected.
Possible Causes and Solutions:
-
Adsorption to Surfaces: Amines can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Consider using silanized glassware or polypropylene containers. Preparing solutions in a solvent system that ensures good solubility can also help.
-
-
Degradation: As mentioned previously, oxidation or other degradation pathways can reduce the concentration of the active compound.
-
Solution: Review the storage and handling procedures. Prepare fresh solutions and perform stability checks if degradation is suspected.
-
Visualizations
References
Technical Support Center: Minimizing Isotopic Interference with p-Fluorobenzylamine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using p-Fluorobenzylamine-d4 as an internal standard in mass spectrometry-based assays. The focus is on identifying and minimizing isotopic interference to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with this compound?
A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (p-Fluorobenzylamine) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice-versa.[1] This is a concern because p-Fluorobenzylamine, like all organic molecules, has naturally occurring heavy isotopes (primarily ¹³C). The cumulative mass of these isotopes can result in a small but significant signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.
Q2: How can I predict the potential for isotopic interference between p-Fluorobenzylamine and this compound?
A2: The potential for interference can be predicted by comparing the isotopic distribution of the analyte with the mass of the internal standard. p-Fluorobenzylamine has a monoisotopic mass of 125.06 g/mol . The M+4 peak, arising from the presence of four ¹³C atoms or other combinations of heavy isotopes, will have a mass very close to that of this compound (monoisotopic mass of 129.09 g/mol ). While typically low in abundance, this M+4 peak from a high concentration analyte sample can create a significant interference in the internal standard's detection channel.
Q3: My calibration curve is non-linear with a positive y-intercept. Could this be due to isotopic interference?
A3: Yes, this is a classic symptom of isotopic interference from the analyte to the internal standard.[2] At low analyte concentrations, the interference is negligible. As the analyte concentration increases, its M+4 isotopic peak contributes more significantly to the internal standard's signal, artificially inflating the internal standard's peak area. This leads to a non-proportional response and a non-linear calibration curve that doesn't pass through the origin. Another potential cause could be the presence of unlabeled p-Fluorobenzylamine as an impurity in the this compound standard.[2]
Q4: Can the position of the deuterium labels on this compound affect the analysis?
A4: Absolutely. Deuterium labeling on a molecule can sometimes lead to slight changes in chromatographic retention time compared to the unlabeled analog.[3] This is known as a chromatographic isotope effect. If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[4] It is crucial to verify the co-elution of p-Fluorobenzylamine and this compound during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate or Inconsistent Quantitative Results | 1. Lack of Co-elution: The deuterated internal standard and the analyte have slightly different retention times.[4] 2. Isotopic Impurity: The this compound standard contains a small amount of the unlabeled analyte. 3. Analyte-to-IS Crosstalk: The M+4 peak of the analyte is interfering with the IS signal.[2] | 1. Verify Co-elution: Overlay the chromatograms of the analyte and IS to confirm they elute together. If not, adjust the chromatographic gradient or consider a lower-resolution column. 2. Check Certificate of Analysis: Review the supplier's documentation for isotopic and chemical purity. If necessary, assess purity independently. 3. Perform Crosstalk Experiment: Analyze a high-concentration sample of the analyte without IS to measure the signal in the IS channel (see Experimental Protocol 1). If significant, apply a mathematical correction or optimize MRM transitions. |
| Non-Linear Calibration Curve (Positive Y-Intercept) | 1. Analyte's Isotopic Contribution: The M+4 isotope of p-Fluorobenzylamine is contributing to the signal of this compound.[2] 2. Internal Standard Impurity: The this compound internal standard is contaminated with unlabeled analyte.[2] | 1. Implement Mathematical Correction: Use a correction algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[2] 2. Increase Internal Standard Concentration: A higher concentration of the internal standard can minimize the relative impact of the analyte's isotopic contribution, reducing bias.[2] 3. Select Alternative MRM Transition: Find a fragment ion for the internal standard that is not subject to interference from the analyte. |
| Poor Precision at Low Concentrations | 1. Low Signal-to-Noise for IS: The concentration of the internal standard is too low, leading to poor peak integration. 2. Variable Crosstalk: The contribution from the analyte's isotopic peak is significant relative to the low-level analyte's response, and this contribution may be variable. | 1. Optimize IS Concentration: Ensure the internal standard concentration provides a strong, reproducible signal across the entire calibration range. 2. Mitigate Interference: Apply the solutions for non-linear calibration to reduce the impact of crosstalk, which is often most pronounced at the limits of quantification. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for p-Fluorobenzylamine and its deuterated internal standard. This data is essential for setting up your LC-MS/MS method.
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Predicted Major Fragment Ion (m/z) |
| p-Fluorobenzylamine | C₇H₈FN | 125.06 | 126.1 | 109.1 |
| This compound | C₇H₄D₄FN | 129.09 | 130.1 | 113.1 |
Note: Precursor and fragment m/z values are nominal and should be optimized on your specific mass spectrometer.
Experimental Protocols
Protocol 1: Experimental Assessment of Analyte-to-Internal Standard Crosstalk
Objective: To quantify the percentage of signal contribution from a high concentration of p-Fluorobenzylamine to the this compound MRM transition.
Methodology:
-
Prepare Samples:
-
Blank Sample: A sample of the appropriate blank matrix (e.g., plasma, urine).
-
High-Concentration Analyte Sample: Spike the blank matrix with p-Fluorobenzylamine at the concentration of the Upper Limit of Quantification (ULOQ). Do not add any internal standard.
-
Internal Standard Sample: Spike the blank matrix with this compound at the final working concentration used in your assay. Do not add any analyte.
-
-
LC-MS/MS Analysis:
-
Inject and analyze the three samples using your established LC-MS/MS method.
-
Monitor both the MRM transition for the analyte (e.g., 126.1 → 109.1) and the MRM transition for the IS (e.g., 130.1 → 113.1) in all runs.
-
-
Data Analysis:
-
Measure the peak area of the analyte in the "High-Concentration Analyte Sample" (Area_Analyte_High).
-
Measure the peak area, if any, in the IS channel for the "High-Concentration Analyte Sample" (Area_Crosstalk_IS).
-
Measure the peak area of the IS in the "Internal Standard Sample" (Area_IS_True).
-
-
Calculate Percent Crosstalk:
-
% Crosstalk = (Area_Crosstalk_IS / Area_IS_True) * 100
-
-
Acceptance Criteria:
-
The calculated % Crosstalk should ideally be less than 5% of the IS response at the Lower Limit of Quantification (LLOQ) to be considered negligible. If it is higher, mitigation strategies are recommended.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting isotopic interference.
References
Technical Support Center: p-Fluorobenzylamine-d4 Analysis
Welcome to the technical support center for the HPLC analysis of p-Fluorobenzylamine-d4. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common peak shape issues encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My this compound peak is exhibiting significant tailing. What is the primary cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is most commonly caused by secondary interactions with the stationary phase.[1][2] The primary amine group on your analyte is basic and can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][3] This leads to multiple retention mechanisms, causing the peak to tail.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of both your analyte and the column's silanol groups is controlled by the mobile phase pH.[4][5]
-
Low pH: Lower the mobile phase pH to < 3 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated and neutral, minimizing ionic interactions with the protonated amine.[2][6]
-
High pH: Alternatively, use a high pH (e.g., pH 9-11) with a pH-stable column (e.g., a hybrid or ethylene-bridged hybrid column). At high pH, the analyte is in its neutral form, reducing interactions with the now-ionized silanol groups.[7]
-
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from your analyte.[2][8]
-
Column Selection:
-
Use a modern, high-purity silica column that is "end-capped." End-capping treats the silica surface to reduce the number of accessible silanol groups.[1][3]
-
Consider columns with alternative stationary phases, such as those with polar-embedded groups, which provide a water-rich layer near the silica surface that shields the analyte from silanol interactions.
-
-
Reduce Analyte Mass: You may be overloading the column. Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[1]
Peak Fronting
Q2: I am observing a "shark-fin" or fronting peak shape for this compound. What are the likely causes?
A2: Peak fronting is often related to column overload or issues with the sample solvent.[9][10] Unlike tailing, which is often a chemical interaction issue, fronting can be caused by physical or thermodynamic effects in the column.
Troubleshooting Steps:
-
Check for Sample Overload: Fronting is a classic sign of concentration overload.[8] The concentration of the sample at the peak maximum is too high for the linear range of the sorption isotherm.
-
Solution: Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have confirmed concentration overload.[10]
-
-
Evaluate Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the analyte to move through the start of the column too quickly, resulting in a distorted, fronting peak.[9][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
-
Assess Column Condition: A physical deformation of the column bed, such as a void or channel, can lead to uneven flow and peak distortion, including fronting.[11][12]
-
Solution: Try replacing the column with a new one. If the problem is resolved, the previous column was likely damaged. Using a guard column can help extend the life of your analytical column.[3]
-
Split Peaks
Q3: My this compound peak is appearing as a split or double peak. How do I diagnose and resolve this?
A3: A split peak can indicate a problem occurring before the separation begins (affecting all peaks) or an issue specific to your analyte.[11]
Troubleshooting Steps:
-
Check All Peaks: Look at other peaks in the chromatogram. If all peaks are split, the issue is likely physical.
-
Partially Blocked Frit: Particulates from the sample or mobile phase may be blocking the inlet frit of the column, causing the sample band to be distributed unevenly.[11] Solution: Disconnect the column, reverse it, and flush it to waste (if the manufacturer allows). Always filter your samples and mobile phases.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, leading to a split peak. Solution: Replace the column.
-
-
Check for Sample Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting, particularly for early-eluting peaks.[11] As with peak fronting, the best practice is to dissolve the sample in the mobile phase.
-
Consider Co-elution: It is possible that you are not seeing a split peak, but rather two different compounds eluting very close together. This could be an impurity or a related compound.
-
Isotope Effect: Since you are working with a deuterated compound (this compound), be aware of the chromatographic isotope effect.[13][14] If your sample contains a small amount of the non-deuterated (d0) analogue, the d4 version may elute slightly earlier in reversed-phase chromatography, potentially appearing as a shoulder or a small, closely eluting peak.[13][15]
-
Data Presentation
The following table summarizes key parameters and their typical starting points for optimizing the chromatography of this compound.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, ensuring the analyte is fully protonated and minimizing secondary interactions.[2] |
| 9.0 - 11.0 | Requires a pH-stable column. Keeps the analyte in its neutral form, which can improve peak shape.[7] | |
| Buffer | 10-25 mM Phosphate or Formate | Provides adequate buffering capacity to maintain a stable pH. Formate is MS-compatible. |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid | Used to control pH in the acidic range. |
| 0.05% - 0.1% TFA | Strong ion-pairing agent that can significantly improve peak shape but may cause ion suppression in MS.[16] | |
| 0.1% Triethylamine (TEA) | Competing base that masks active silanol sites, reducing peak tailing. Not MS-compatible.[2] | |
| Column Type | C18 or C8 (End-capped) | Standard reversed-phase columns. Ensure they are from a modern generation with high-purity silica and effective end-capping.[1] |
| Polar-Embedded Phase | Offers alternative selectivity and improved peak shape for basic compounds by shielding silanol groups. | |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity. |
| Temperature | 30 - 45 °C | Operating at slightly elevated temperatures can improve peak efficiency and reduce viscosity. |
| Injection Volume | 1 - 10 µL | Keep the volume low to prevent overload. If using a larger volume, ensure the sample is dissolved in the mobile phase. |
Experimental Protocols & Visualizations
Protocol 1: General Method for this compound
This protocol provides a starting point for method development.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A / Mobile Phase B (1:1).
-
Detection: UV at 254 nm or appropriate wavelength for your detector.
Visualizations
Below are diagrams illustrating key troubleshooting workflows and chemical interactions relevant to the analysis of this compound.
Caption: A general workflow for troubleshooting HPLC peak shape issues.
Caption: Secondary ionic interaction causing peak tailing for amines.
Caption: A decision tree to diagnose the root cause of peak distortion.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. veeprho.com [veeprho.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uhplcs.com [uhplcs.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. acdlabs.com [acdlabs.com]
- 12. silicycle.com [silicycle.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing p-Fluorobenzylamine-d4 Ionization in ESI-MS
Welcome to the technical support center for improving the ionization efficiency of p-Fluorobenzylamine-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal for this compound in positive ion ESI-MS?
Several factors can contribute to poor signal intensity for this compound.[1] As a primary amine, it is expected to ionize well in positive ESI mode to form the [M+H]+ ion.[2] However, suboptimal conditions can lead to inefficient protonation. Key areas to investigate include:
-
Mobile Phase Composition: The pH and additive composition of your mobile phase are critical for efficient protonation.
-
ESI Source Parameters: Inappropriate source settings can hinder the generation and transmission of ions.
-
Sample Concentration: Your sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[1]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.
Q2: How does the deuterium labeling in this compound affect its analysis?
Deuterium labeling can introduce a phenomenon known as the "isotope effect," which may cause the deuterated standard to have a slightly different chromatographic retention time than its non-deuterated counterpart.[3][4] This can be problematic if the analyte and the internal standard elute in regions with different matrix effects, potentially leading to inaccurate quantification.[3] It is also important to consider the stability of the deuterium labels, as back-exchange with hydrogen from the solvent can occur under certain conditions.[3]
Q3: Can I use the same MS/MS transitions for this compound as for the unlabeled p-Fluorobenzylamine?
No, you will need to optimize the MS/MS transitions specifically for the deuterated compound. Due to the mass difference of 4 Da, the precursor ion for this compound will be different from the unlabeled analog.[4] Consequently, the product ions may also differ or have different relative abundances.
Q4: What are adduct ions, and should I be monitoring for them with this compound?
Adduct ions are formed when the analyte molecule associates with other ions present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+).[5] While the protonated molecule ([M+H]+) is typically the primary ion of interest for amines, monitoring for adducts can sometimes provide a more sensitive signal, especially if protonation is inefficient.[2][5] The formation of adducts can be promoted by adding the corresponding salts (e.g., sodium acetate or ammonium formate) to the mobile phase.[2]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues with this compound analysis.
Issue 1: Low Signal Intensity or No Peak Detected
A weak or absent signal is a frequent challenge in ESI-MS.[1] Follow this workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Issue 2: Poor Peak Shape or Chromatographic Splitting
Poor chromatography can negatively impact ionization and quantification.
-
Potential Cause: Column degradation, sample solvent mismatch with the mobile phase, or secondary interactions with the stationary phase.
-
Recommended Solution:
-
Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
-
Use a new or thoroughly cleaned HPLC column.
-
Consider a column with a different stationary phase chemistry if peak tailing persists.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Variability in signal intensity can undermine the reliability of your data.
-
Potential Cause: Fluctuations in ESI source conditions, unstable spray, or differential matrix effects due to retention time shifts of the deuterated standard.[3]
-
Recommended Solution:
-
Ensure a stable and consistent spray by checking for clogs in the sample capillary and verifying a steady flow from the LC pump.
-
Perform a post-column infusion experiment to identify regions of ion suppression and adjust the chromatography to move the analyte and internal standard away from these zones.[3]
-
If a significant retention time shift is observed between this compound and its unlabeled counterpart, consider using a different internal standard or modifying the chromatographic conditions to minimize the separation.
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Protonation
Objective: To improve the ionization efficiency of this compound by modifying the mobile phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid (FA) or acetic acid (AA)
-
This compound standard solution
Methodology:
-
Prepare a series of mobile phases with varying concentrations of an acidic additive. A good starting point is 0.1% formic acid in both the aqueous (A) and organic (B) mobile phase components.[6]
-
Systematically test different concentrations (e.g., 0.05%, 0.1%, 0.2% FA) to find the optimal level that maximizes the [M+H]+ signal for this compound.
-
If signal enhancement with acid is insufficient, consider using a mobile phase buffered at a pH below the pKa of the benzylamine group to ensure it is predominantly in its protonated form.
-
Analyze the this compound standard with each mobile phase composition using flow injection analysis or a standard chromatographic run and compare the resulting signal intensities.
Logical Relationship of Mobile Phase Additives
Caption: The influence of mobile phase additives on the ionization of this compound.
Protocol 2: Optimization of ESI Source Parameters
Objective: To fine-tune the ESI source parameters to maximize the ion signal for this compound.
Methodology:
-
Infuse a standard solution of this compound directly into the mass spectrometer at a constant flow rate.
-
Systematically vary one parameter at a time while keeping others constant, monitoring the signal intensity of the [M+H]+ ion.
-
Capillary Voltage: Adjust in increments of 100-500 V to find the optimal voltage for stable spray and maximum signal.[7][8]
-
Nebulizer Gas Pressure: Optimize to ensure efficient nebulization without excessive solvent evaporation before ionization.[7]
-
Drying Gas Flow and Temperature: Adjust to promote desolvation of the ESI droplets. Be cautious, as excessive temperature can lead to thermal degradation of the analyte.[7][9]
-
Record the optimal settings for each parameter. It is often beneficial to re-optimize key parameters after making significant changes to others, as they can be interdependent.
Quantitative Data Summary
While specific quantitative data for this compound is highly instrument-dependent, the following table provides typical starting ranges for ESI source parameters for small molecules like it.
| Parameter | Typical Starting Range (Positive ESI) | Purpose |
| Capillary Voltage | 2000 - 4500 V | Induces charge on the liquid surface for droplet formation.[9][10] |
| Nebulizer Gas Pressure | 30 - 60 psig | Assists in the formation of a fine spray.[7][9] |
| Drying Gas Flow | 5 - 12 L/min | Aids in solvent evaporation from the charged droplets.[7][9] |
| Drying Gas Temperature | 150 - 350 °C | Facilitates the desolvation process.[7][9] |
| Mobile Phase Additive | 0.1% Formic Acid | Promotes protonation of basic analytes.[6] |
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. enovatia.com [enovatia.com]
Low recovery of p-Fluorobenzylamine-d4 during solid-phase extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of p-Fluorobenzylamine-d4 during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery of an internal standard can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment: Where is the Analyte Being Lost?
To effectively troubleshoot, it's crucial to determine at which stage of the SPE process the this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step of the process: the flow-through from sample loading, the wash fractions, and the final elution fraction.[1][2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low SPE recovery.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of a basic compound like this compound?
The most frequent issue is an incorrect choice of sorbent and/or improper pH of the sample during loading.[3][4] p-Fluorobenzylamine is a primary aromatic amine and is therefore basic. For effective retention on a reversed-phase sorbent (like C18), the pH of the sample should be adjusted to ensure the analyte is in its neutral, non-ionized form. Conversely, for a more robust method, using a strong cation exchange (SCX) sorbent is highly recommended for basic compounds.[4] With SCX, the sample pH should be adjusted to be at least 2 pH units below the pKa of the amine to ensure it is protonated (positively charged) and will bind strongly to the negatively charged sorbent.
Q2: How does the flow rate affect recovery?
The flow rate during sample loading and elution is critical.[1] If the loading flow rate is too high, there may be insufficient time for the analyte to interact with and bind to the sorbent, leading to breakthrough into the loading fraction.[1] Similarly, a fast elution flow rate may not allow enough time for the elution solvent to completely desorb the analyte from the sorbent, resulting in incomplete recovery. It is advisable to maintain a slow and consistent flow rate throughout the SPE process.
Q3: Can the concentration of the internal standard itself cause low recovery?
Yes, an excessively high concentration of the internal standard can lead to overloading the SPE cartridge.[5] If the amount of this compound exceeds the capacity of the sorbent bed, breakthrough will occur during the loading step, resulting in low recovery.[5] It is important to ensure the amount of internal standard used is within the linear range of the assay and the capacity of the chosen SPE cartridge.
Q4: My recovery is inconsistent between samples. What could be the cause?
Inconsistent recovery is often due to variability in the SPE procedure. Common causes include:
-
Drying of the sorbent bed: Allowing the sorbent to dry out after conditioning and equilibration but before sample loading can prevent proper interaction with the analyte.[1]
-
Inconsistent flow rates: Variations in vacuum or positive pressure can lead to different retention and elution profiles between samples.
-
Sample matrix effects: Differences in the composition of the sample matrix between individual samples can affect the interaction of the analyte with the sorbent.
Q5: I have tried all the troubleshooting steps, but my recovery is still low. What should I do next?
If you continue to experience low recovery, consider the following:
-
Analyte stability: Ensure that this compound is not degrading during sample storage or processing.[6]
-
Solvent quality: Verify that all solvents are fresh, of high purity, and have been prepared correctly.
-
Alternative sorbents: If you are using a reversed-phase or ion-exchange sorbent, consider trying a mixed-mode sorbent that combines both retention mechanisms.
Quantitative Data on SPE Recovery
While specific recovery data for this compound is not widely published, the following table summarizes typical recovery rates for primary aromatic amines using different SPE sorbent types, as reported in the literature.
| Sorbent Type | Retention Mechanism | Typical Recovery for Primary Aromatic Amines | Key Considerations |
| C18 (Reversed-Phase) | Hydrophobic Interaction | 50-80% | Highly dependent on pH control to ensure the amine is in its neutral form. |
| HR-P (Styrene-divinylbenzene) | Hydrophobic Interaction | 70-90% | A polymeric reversed-phase sorbent that can offer better retention for polar compounds compared to C18.[4] |
| SCX (Strong Cation Exchange) | Ion Exchange | >90% | Considered the most effective method for consistently high recovery of basic compounds like aromatic amines.[4] Requires careful pH control to ensure the analyte is charged during loading and neutralized for elution. |
Recommended Experimental Protocol: SPE of this compound using a Strong Cation Exchange (SCX) Cartridge
This protocol is designed to maximize the recovery of this compound from an aqueous matrix.
1. Sorbent Selection:
-
Use a Strong Cation Exchange (SCX) SPE cartridge.
2. Sample Pre-treatment:
-
Adjust the pH of the aqueous sample containing this compound to approximately 2 pH units below the pKa of the analyte to ensure it is fully protonated (positively charged). For a typical benzylamine, a pH of 4-5 should be adequate.
3. SPE Procedure:
The following diagram illustrates the recommended SPE workflow.
Caption: Recommended SPE protocol for this compound.
-
Step 1: Conditioning: Condition the SCX cartridge with 1-2 column volumes of methanol. This wets the sorbent and activates it for sample retention.
-
Step 2: Equilibration: Equilibrate the cartridge with 1-2 column volumes of deionized water, adjusted to the same pH as the pre-treated sample. Do not allow the cartridge to dry out from this point until the sample is loaded.[1]
-
Step 3: Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[1] A slow flow rate ensures sufficient interaction time between the positively charged this compound and the negatively charged sorbent.
-
Step 4: Washing:
-
Wash 1: Wash the cartridge with 1-2 column volumes of acidified water to remove any polar, non-basic interferences.
-
Wash 2: Wash the cartridge with 1-2 column volumes of methanol to remove any non-polar interferences. This step should be optimized to ensure it does not elute the analyte of interest.
-
-
Step 5: Elution: Elute the this compound from the cartridge by neutralizing it. Use 1-2 column volumes of a basic organic solvent, such as 5% ammonium hydroxide in methanol. The ammonia will neutralize the charge on the amine, disrupting its ionic bond with the sorbent and allowing it to be eluted.
-
Step 6: Post-Elution: The eluate can then be evaporated and reconstituted in a suitable solvent for chromatographic analysis.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. welchlab.com [welchlab.com]
Technical Support Center: p-Fluorobenzylamine-d4 Calibration Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using p-Fluorobenzylamine-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for quantitative analysis?
Stable isotope-labeled internal standards (SIL-IS) such as this compound are considered the gold standard in quantitative mass spectrometry.[1] This is because they are chemically almost identical to the analyte of interest, but have a different mass due to the deuterium atoms. This near-identical chemical nature ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1]
Q2: What are the most common problems encountered when using this compound in calibration curves?
The most frequent issues include:
-
Non-linear calibration curves: The response ratio of the analyte to the internal standard does not show a linear relationship with the analyte's concentration.
-
Poor reproducibility of the internal standard signal: Significant variation in the peak area or height of this compound across different samples.
-
Chromatographic peak shape issues: Tailing, fronting, or splitting of the this compound peak.
-
Isotopic exchange: The deuterium atoms on this compound may be replaced by hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.
Q3: What could cause a chromatographic shift between my analyte and this compound?
Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This phenomenon, known as the "isotope effect," can lead to differential matrix effects where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.
Troubleshooting Guide
Issue 1: Non-Linear Calibration Curve
If you are observing a non-linear calibration curve, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Inappropriate Regression Model | Some analytical methods may have inherently non-linear responses. Evaluate if a quadratic or weighted linear regression model provides a better fit for your data. |
| Detector Saturation | At high concentrations, the detector response may become non-linear. If the non-linearity is at the upper end of your curve, consider extending the calibration range with higher concentration standards or diluting your samples. |
| Inaccurate Standard Preparation | Errors in the serial dilution of your stock solutions can lead to non-linearity. Prepare fresh calibration standards and ensure accurate pipetting. |
| Cross-interference | The analyte signal may be interfering with the internal standard signal, or vice-versa. This can become more pronounced at higher analyte concentrations. Check for any overlapping signals in your mass spectrometer settings. |
Issue 2: Poor Reproducibility of Internal Standard Signal
Inconsistent signal from this compound can significantly impact the precision of your results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Ensure that the internal standard is added consistently and accurately to all samples, including calibrators and quality controls. Automated liquid handlers should be checked for proper functioning. |
| Differential Matrix Effects | Even with co-elution, matrix components can affect the ionization of the analyte and internal standard differently. Evaluate matrix effects by comparing the internal standard response in neat solution versus in a matrix extract. |
| Instability of this compound | The deuterated standard may be degrading in your sample matrix or under your storage conditions. Assess the stability of this compound in the matrix over time and under different temperature conditions. |
| Leak in the Autosampler | A leak in the internal standard vial or tubing in the autosampler can lead to inconsistent injection volumes. Inspect the autosampler for any signs of leaks.[2] |
Illustrative Quantitative Data
The following tables provide examples of typical performance data for a bioanalytical method using this compound as an internal standard. Note: This data is for illustrative purposes only and actual results may vary depending on the specific matrix, analyte, and instrumentation.
Table 1: Illustrative Calibration Curve Parameters
| Parameter | Illustrative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (%CV) | < 20% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte in the same manner.
-
This compound Working Solution (100 ng/mL): Perform a serial dilution of the this compound stock solution with methanol:water (1:1, v/v) to achieve a final concentration of 100 ng/mL.
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).
Protocol 2: Preparation of Calibration Standards
-
To a set of clean microcentrifuge tubes, add a constant volume of the this compound working solution (e.g., 50 µL of 100 ng/mL).
-
Add varying volumes of the different analyte working solutions to create a series of calibration standards.
-
Add a blank matrix (e.g., plasma, urine) to each tube to bring the total volume to a consistent level.
-
Vortex each tube to ensure thorough mixing.
-
Proceed with the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
Protocol 3: LC-MS/MS Analysis
The following are example LC-MS/MS parameters and should be optimized for your specific application.
Table 3: Example LC-MS/MS Parameters
| Parameter | Example Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined based on the analyte |
| MRM Transition (this compound) | To be optimized (e.g., Precursor ion > Product ion) |
Visualizations
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of p-Fluorobenzylamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative data are paramount for the successful development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. A critical component of a robust LC-MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative overview of bioanalytical method validation, with a focus on the utility of p-Fluorobenzylamine-d4 as a stable isotope-labeled (SIL) internal standard, particularly for the analysis of analytes containing primary amine functional groups.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample extraction, matrix effects, and instrument response.[1] Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-deuterated counterparts.[2][3] The key difference is a mass shift that is easily distinguished by the mass spectrometer, preventing isotopic crosstalk.[4]
While specific, direct comparative studies detailing the performance of this compound against a wide array of other internal standards in a single publication are limited, the principles of bioanalytical method validation provide a strong framework for assessing its suitability.[4][5] This guide will present the key performance parameters and illustrative data from similar deuterated internal standards used for amine-containing analytes to demonstrate the expected performance of this compound.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of bioanalytical data. The following table summarizes the expected performance of a SIL IS like this compound compared to a structural analog (a non-isotope-labeled molecule with similar chemical structure) and a generic internal standard (a compound with different chemical structure but similar retention time).
| Performance Parameter | This compound (SIL IS) | Structural Analog IS | Generic IS |
| Compensation for Matrix Effects | Excellent | Good | Variable |
| Correction for Extraction Variability | Excellent | Good | Variable |
| Chromatographic Co-elution | Excellent | Good | Poor to Fair |
| Correction for Ionization Variability | Excellent | Good | Variable |
| Risk of Cross-Contamination | Low (mass difference) | High | Low |
Key Bioanalytical Method Validation Parameters
A comprehensive validation process is essential to ensure that a bioanalytical method is reliable and reproducible for its intended purpose.[6] The following tables present typical acceptance criteria as stipulated by regulatory bodies like the FDA and EMA, alongside illustrative data from studies that utilized deuterated internal standards for amine-containing analytes, such as Amphetamine-d5 and Phenethylamine-d4. This data serves as a proxy for the expected performance of a method using this compound.
Linearity and Range
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Amphetamine | Amphetamine-d5 | 31.25 - 2000 | > 0.99 | [7] |
| D-amphetamine | Rolipram (structural analog) | 0.5 - 1000 | > 0.999 | [8] |
| Phenethylamine | Amphetamine-d5 | 10 - 500 | Linear | [9] |
Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true value, while precision represents the degree of scatter between a series of measurements.
| Analyte | Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Phenethylamine | Amphetamine-d5 | 80 | 12.9 | 10.9 | 15.8 | 10.1 | [9] |
| Phenethylamine | Amphetamine-d5 | 300 | 12.1 | -4.1 | 9.1 | -5.2 | [9] |
Acceptance criteria for accuracy are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration. For precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioanalytical method validation. Below is a generalized protocol for a typical LC-MS/MS method using a SIL internal standard like this compound.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration that provides a consistent and adequate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 25 µL of the internal standard working solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile).
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and this compound.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Quantify the QC samples and study samples using the regression equation derived from the calibration curve.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams were created using Graphviz.
References
- 1. hpst.cz [hpst.cz]
- 2. lcms.cz [lcms.cz]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 8. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: p-Fluorobenzylamine-d4 versus Non-Deuterated Internal Standards in Bioanalysis
In the precise world of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard is a critical decision that can significantly impact the accuracy and reliability of results.[1] Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for these analyses, and the use of an internal standard is essential to correct for variations throughout the analytical process, from sample preparation to instrument response.[1][2] This guide provides an objective comparison between p-Fluorobenzylamine-d4, a deuterated internal standard, and its non-deuterated counterparts, supported by established principles and a detailed experimental protocol.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[3][4] By replacing four hydrogen atoms with deuterium, this compound becomes chemically almost identical to its non-deuterated form but with a distinct mass that is easily resolved by a mass spectrometer.[4] This near-identical physicochemical behavior ensures that it closely mimics the analyte of interest during extraction, chromatography, and ionization, thus providing superior correction for experimental variability.[3][5]
Performance Comparison: The Deuterated Advantage
The primary advantage of a deuterated internal standard like this compound lies in its ability to minimize the impact of matrix effects, a common challenge in the analysis of complex biological samples.[1] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6] Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate normalization of the analyte's signal.[3][4]
While specific experimental data for this compound is not publicly available, the expected performance benefits based on the principles of using stable isotope-labeled internal standards are summarized in the table below. The data presented is illustrative of typical outcomes when comparing a deuterated standard to a non-deuterated structural analog.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale |
| Matrix Effect Variability (CV%) | < 5% | 15-30% | The deuterated standard co-elutes and experiences the same ionization suppression/enhancement as the analyte, leading to better normalization.[1] |
| Accuracy (% Bias) | ± 5% | ± 15% | More effective correction for analyte loss during sample preparation and injection variability. |
| Precision (RSD%) | < 5% | < 15% | Consistent normalization across different samples leads to lower relative standard deviation.[7] |
| Chromatographic Co-elution | Complete | Partial or None | Near-identical chemical properties result in the same retention time, which is crucial for effective matrix effect correction.[3] |
Experimental Protocol: Evaluation of Matrix Effects
To empirically determine the superior performance of this compound, a validation experiment to assess its ability to compensate for matrix effects is crucial. The following is a detailed methodology for such an experiment.
Objective: To compare the ability of this compound and a non-deuterated structural analog internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).
Materials:
-
Analyte of interest (a compound structurally similar to p-Fluorobenzylamine)
-
This compound (Deuterated IS)
-
Non-deuterated structural analog IS
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock and Spiking Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.
-
From the stock solutions, prepare spiking solutions at the desired concentrations for the experiment.
-
-
Sample Set Preparation:
-
Set 1 (Analyte in Neat Solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Calculate the Coefficient of Variation (CV) of the IS-Normalized MF: Calculate the CV for the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Expected Outcome: A lower CV for the IS-normalized MF for this compound will demonstrate its superior ability to compensate for the variability of the matrix effect compared to the non-deuterated internal standard.[1]
Caption: Workflow for evaluating matrix effects of internal standards.
Logical Comparison of Internal Standard Types
The decision to use a deuterated versus a non-deuterated internal standard can be visualized as a balance of performance and cost. While deuterated standards offer superior performance, they can be more expensive.
Caption: Comparison of deuterated vs. non-deuterated internal standards.
Application in Chemical Synthesis
p-Fluorobenzylamine is not only used as an internal standard but also serves as a building block in organic synthesis.[8] For instance, it can be a precursor for the synthesis of biologically active molecules. While a specific signaling pathway for p-Fluorobenzylamine itself is not well-defined, its role as a synthetic intermediate is significant.
Caption: Role of p-Fluorobenzylamine in a synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. 4-Fluorobenzylamine | 140-75-0 [chemicalbook.com]
The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with p-Fluorobenzylamine-d4
In the landscape of drug development and clinical research, the accurate and precise quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive comparison of p-Fluorobenzylamine-d4, a deuterated internal standard, with alternative approaches, supported by representative experimental data and detailed protocols.
This compound serves as an ideal internal standard due to its structural and physicochemical similarity to its non-deuterated analyte counterpart. This near-identical behavior during sample extraction, chromatographic separation, and ionization ensures that it effectively compensates for variations that can occur throughout the analytical process, leading to enhanced accuracy and precision.
Performance Comparison: The Advantage of a Deuterated Internal Standard
The selection of an appropriate internal standard is a critical determinant of bioanalytical method performance. While structural analogs are sometimes employed, they often exhibit different extraction recoveries and ionization efficiencies compared to the analyte, leading to greater variability. The tables below illustrate the expected performance of a bioanalytical method using this compound versus a structural analog internal standard.
Table 1: Method Performance using this compound as Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Analyte-dependent, typically low ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect (%CV) | ≤ 15% | < 5% |
| Extraction Recovery (%CV) | Consistent and reproducible | < 10% |
Table 2: Method Performance using a Structural Analog as Internal Standard
| Validation Parameter | Acceptance Criteria | Typical Performance with a Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Analyte-dependent, may be higher than with SIL-IS |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Matrix Effect (%CV) | ≤ 15% | > 10% |
| Extraction Recovery (%CV) | May be inconsistent | > 15% |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a reliable bioanalytical method. The following sections detail a representative protocol for the quantification of an analyte in human plasma using this compound as an internal standard.
I. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte and 1 mg of this compound into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
II. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
III. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would be specific to the analyte and this compound and would need to be optimized. For example:
-
Analyte (p-Fluorobenzylamine): m/z 126 → 109
-
Internal Standard (this compound): m/z 130 → 113
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical principle behind using a deuterated internal standard for enhanced accuracy and precision.
Inter-laboratory Comparison of Analytical Methods Utilizing p-Fluorobenzylamine-d4: A Framework and Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods that employ p-Fluorobenzylamine-d4 as an internal standard. While specific ILC or proficiency testing (PT) data for this compound is not broadly published, this document outlines the essential principles, standardized protocols, and performance metrics required to design, execute, and evaluate such a study. The objective is to assess the reproducibility and robustness of analytical methods across different laboratories, a critical step in method validation and ensuring data comparability in research and drug development.
The Role of this compound in Quantitative Analysis
This compound is a stable, isotopically labeled version of p-Fluorobenzylamine. In analytical chemistry, particularly for chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS), deuterated molecules are considered the gold standard for internal standards. They share nearly identical chemical and physical properties with their non-deuterated counterparts (the analytes of interest). This similarity ensures they behave alike during sample preparation, chromatography, and ionization. However, their mass difference allows for their distinct detection by a mass spectrometer. This co-elution and analogous behavior help compensate for variations in sample matrix effects, extraction recovery, and instrument response, leading to more reliable and reproducible quantification.
Framework for an Inter-laboratory Comparison
An inter-laboratory comparison or proficiency test is a formal study designed to evaluate the performance of multiple laboratories.[1] The primary goal is to determine the reproducibility and robustness of an analytical method when performed by different analysts using varied equipment.[1] Regular participation in such schemes provides independent feedback on the quality of analytical results, enabling laboratories to monitor and enhance their performance over time.[2]
The fundamental workflow for an ILC using a deuterated internal standard is depicted below.
Data Presentation: Performance Metrics for ILC
The performance of participating laboratories is typically evaluated based on established statistical measures. The following table summarizes the key performance metrics and their generally accepted criteria for a typical ILC in analytical chemistry.
| Performance Metric | Symbol | Description | Acceptance Criteria |
| Accuracy / Bias | %Bias | The closeness of the mean test result to the assigned (true) value. | Typically ± 15% |
| Precision (Repeatability) | RSDr | The variation in results within a single laboratory under the same operating conditions over a short interval of time. | Typically < 15% |
| Precision (Reproducibility) | RSDR | The variation in results across different laboratories, reflecting the overall robustness of the method. | Typically < 20% |
| Z-Score | z | A standardized measure of a laboratory's performance, calculated as: (Lab Result - Assigned Value) / Standard Deviation for Proficiency Assessment. | |z| ≤ 2 (Satisfactory) 2 < |z| < 3 (Questionable) |z| ≥ 3 (Unsatisfactory) |
Illustrative Comparison of Hypothetical Laboratory Results
The table below presents a hypothetical scenario of results from five laboratories analyzing a sample with a known concentration of an analyte (Assigned Value = 50 ng/mL) using this compound as the internal standard.
| Laboratory ID | Mean Measured Conc. (ng/mL) | %Bias | RSDr (%) | Z-Score | Performance |
| Lab 1 | 51.5 | +3.0% | 4.5% | 0.5 | Satisfactory |
| Lab 2 | 47.8 | -4.4% | 6.2% | -0.7 | Satisfactory |
| Lab 3 | 55.9 | +11.8% | 8.1% | 1.9 | Satisfactory |
| Lab 4 | 42.1 | -15.8% | 12.5% | -2.6 | Questionable |
| Lab 5 | 59.5 | +19.0% | 14.8% | 3.1 | Unsatisfactory |
Note: Z-scores are calculated using a hypothetical standard deviation for proficiency assessment of 3.0.
Experimental Protocols
For an ILC to be effective, all participating laboratories must adhere to a standardized experimental protocol. The following sections detail a generalized methodology for the quantification of a target analyte in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard.
Preparation of Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the target analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of this compound at a concentration that will yield a final concentration of 50 ng/mL in the prepared samples.
Sample Preparation (Protein Precipitation)
The workflow for sample preparation is a critical step where an internal standard demonstrates its value.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound must be optimized on the instrument being used.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Quantify the analyte concentration in the test samples by interpolating their peak area ratios from the calibration curve.
By adhering to these standardized protocols, an inter-laboratory comparison can effectively evaluate the performance of this compound as an internal standard and determine the overall reproducibility of the analytical method in various settings.
References
The Gold Standard of Bioanalysis: A Comparative Guide to p-Fluorobenzylamine-d4 and ¹³C-Labeled Internal Standards
In the rigorous landscape of bioanalysis, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. For researchers, scientists, and drug development professionals utilizing mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable for mitigating matrix effects and ensuring precise quantification. This guide provides an in-depth, objective comparison between deuterium-labeled standards, exemplified by p-Fluorobenzylamine-d4, and the superior ¹³C-labeled standards, supported by experimental data and detailed methodologies.
The ideal internal standard (IS) should exhibit chemical and physical properties identical to the analyte, differing only in mass. This ensures it mirrors the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby accurately correcting for any variability. While both deuterated and ¹³C-labeled standards are designed to meet this ideal, inherent isotopic properties lead to significant performance differences.
Performance Deep Dive: this compound vs. ¹³C-p-Fluorobenzylamine
A primary challenge with deuterium-labeled standards like this compound is the "isotope effect." The slight physicochemical difference between protium (¹H) and deuterium (²H) can cause chromatographic separation of the analyte and its deuterated internal standard, particularly in liquid chromatography (LC).[1][2] In contrast, the mass difference between carbon-12 and carbon-13 is smaller, resulting in negligible chromatographic shifts.[2] Consequently, ¹³C-labeled internal standards co-elute almost perfectly with the unlabeled analyte, ensuring both are subjected to the same ionization conditions and matrix effects within the mass spectrometer's source.[1][3]
Quantitative Data Summary
Table 1: Chromatographic Co-elution and its Impact on Accuracy
| Parameter | Deuterated (d4) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][3] This effect is more pronounced in LC separations.[4] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[3][5] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy & Precision | Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[6] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[7] | Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[7] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[8] |
Table 2: Isotopic Stability and Matrix Effect Compensation
| Parameter | Deuterated (d4) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6] | ¹³C-labels are incorporated into the carbon backbone and are not susceptible to exchange, ensuring isotopic purity throughout the analysis.[8] | The stability of ¹³C-IS ensures consistent and reliable quantification. |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[2][9] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[8] | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[10] |
Experimental Protocols
A detailed experimental protocol is crucial for a successful bioanalytical method. Below is a generalized methodology for a typical LC-MS/MS analysis that can be adapted for p-Fluorobenzylamine.
Sample Preparation: Protein Precipitation
-
To 100 µL of a plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound or a ¹³C-labeled analogue) at a predetermined concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
p-Fluorobenzylamine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-p-Fluorobenzylamine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical bioanalytical workflow from sample preparation to quantification.
Caption: Isotopic effects of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
While this compound and other deuterated internal standards can be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, especially in complex matrices.[3][5] For the most demanding assays in drug development and clinical research, where data integrity is paramount, the investment in ¹³C-labeled standards is highly recommended to ensure the highest level of accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Chromatographic Separations: A Comparative Guide to Retention Time Differences Between p-Fluorobenzylamine-d4 and Key Analytes
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. The deuterated compound, p-Fluorobenzylamine-d4, presents a valuable option as an internal standard for the analysis of various primary amines, including biogenic amines, neurotransmitters, and amphetamine-like substances, primarily due to its structural similarity and the mass shift it provides in mass spectrometric detection.
This guide provides an objective comparison of the retention time of p-Fluorobenzylamine and relevant analytes, supported by experimental data from various chromatographic methods. Understanding the retention time differences is crucial for developing robust analytical methods and ensuring proper peak identification and integration.
The Chromatographic Isotope Effect
It is a well-established phenomenon that deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogues. This is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (LC), deuterated compounds are often slightly less retentive and therefore elute marginally earlier than their protonated counterparts. Conversely, in gas chromatography (GC), the differences in volatility can also lead to small shifts in retention time. This guide will present retention time data with the understanding that this compound would likely elute slightly earlier than the non-deuterated p-Fluorobenzylamine under similar reversed-phase LC conditions.
Retention Time Comparison Data
The following tables summarize the retention times of p-Fluorobenzylamine and a selection of relevant analytes from various studies. It is critical to note that retention times are highly dependent on the specific experimental conditions, including the chromatographic column, mobile phase composition, gradient or temperature program, and flow rate. Therefore, these tables are intended to provide a comparative reference rather than absolute values.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Retention Time (min) | Experimental Conditions |
| p-Fluorobenzylamine | 4.42 | Column: J&W Scientific DB5-MS (15 m x 0.53 mm ID), Oven Program: 150°C (2 min) to 250°C at 50°C/min (hold 4 min), Carrier Gas: Helium at 1 mL/min |
| Amphetamine (derivatized with 4-carbethoxyhexafluorobutyryl chloride) | 4.0 | Column Temperature: ~180°C |
| Methamphetamine (derivatized with 4-carbethoxyhexafluorobutyryl chloride) | 5.5 | Column Temperature: ~180°C |
| Cadaverine (derivatized) | 9.70 | Oven Program: 50°C (1 min hold) to 280°C at 20°C/min (5 min hold) |
| Histamine (derivatized) | 9.94 | Oven Program: 50°C (1 min hold) to 280°C at 20°C/min (5 min hold) |
| Tyramine (derivatized) | 10.63 | Oven Program: 50°C (1 min hold) to 280°C at 20°C/min (5 min hold) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Compound | Retention Time (min) | Experimental Conditions |
| Norepinephrine | ~1.5 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Dopamine | ~2.0 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Histamine | ~2.5 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Tyramine | ~3.0 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Serotonin | ~3.5 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Tryptamine | ~4.5 | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
| Aniline-d5 (Internal Standard) | Not specified | Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm), Mobile Phase: Gradient with Water (0.1% formic acid) and Acetonitrile |
Experimental Protocols
Below are generalized experimental methodologies for the analysis of primary amines using GC-MS and LC-MS/MS, for which this compound would be a suitable internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Amphetamine-Type Substances
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under basic conditions.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
-
Derivatization:
-
Add a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA) to the extracted sample.
-
Heat the mixture to facilitate the reaction.
-
Evaporate the excess reagent and solvent.
-
Reconstitute the derivatized sample in a compatible solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms), is commonly used.
-
Injection: Splitless injection is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).
-
Carrier Gas: Helium is the most common carrier gas.
-
MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring specific ions for the analytes and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biogenic Amines
-
Sample Preparation:
-
Homogenize the sample (e.g., food, tissue).
-
Add an appropriate amount of this compound internal standard.
-
Perform a protein precipitation step using a solvent like acetonitrile or perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Conditions:
-
LC Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar biogenic amines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is common.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and internal standard and monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
-
Visualizing the Workflow and Concepts
To further clarify the analytical process and the underlying principles, the following diagrams are provided.
Establishing Linearity and Analytical Range using p-Fluorobenzylamine-d4 as an Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for correcting variability during sample preparation and analysis, especially in liquid chromatography-mass spectrometry (LC-MS) assays.[1] This guide provides a comparative overview of the performance of p-Fluorobenzylamine-d4 as a SIL-IS against a structural analog internal standard for establishing linearity and defining the analytical range of a hypothetical analyte, p-Fluorobenzylamine.
The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] Deuterated internal standards like this compound are chemically and physically almost identical to their non-labeled counterparts, ensuring they co-elute and experience similar matrix effects, thus providing superior accuracy and precision.[1]
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. Below is a comparison of expected performance characteristics between a deuterated internal standard (this compound) and a structural analog internal standard (e.g., 4-Chlorobenzylamine).
Table 1: Performance Comparison of Internal Standards
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., 4-Chlorobenzylamine) | Rationale for Performance Difference |
| Linearity (R²) of Calibration Curve | ≥ 0.995 | Typically ≥ 0.99 | The SIL-IS more effectively compensates for any non-linear detector response or matrix effects across the concentration range. |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL (Illustrative) | 1.0 ng/mL (Illustrative) | The SIL-IS provides a more stable and predictable response at low concentrations, leading to better signal-to-noise ratios. |
| Upper Limit of Quantitation (ULOQ) | 500 ng/mL (Illustrative) | 500 ng/mL (Illustrative) | The ULOQ is often limited by the detector's linear dynamic range, which may be similar for both types of internal standards. |
| Precision (%RSD) at LLOQ | ≤ 20% | ≤ 25% | The closer tracking of the analyte by the SIL-IS reduces variability in the analytical process. |
| Accuracy (%Bias) at LLOQ | ± 20% | ± 25% | The SIL-IS more accurately reflects the true concentration of the analyte, especially at the limits of quantitation. |
| Matrix Effect Compensation | Excellent | Variable | Near-identical physicochemical properties ensure that the SIL-IS and analyte are affected similarly by matrix components.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. The following protocols outline the procedures for establishing the linearity and analytical range of p-Fluorobenzylamine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of p-Fluorobenzylamine and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.[2]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into the biological matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same 50:50 methanol and water mixture to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike the appropriate analyte working solutions into a blank biological matrix (e.g., human plasma) to prepare a series of at least six to eight non-zero calibration standards. A typical range could be 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the calibration curve (e.g., 0.5 ng/mL).
-
Low QC: Within three times the LLOQ (e.g., 1.5 ng/mL).
-
Medium QC: Around the geometric mean of the calibration range (e.g., 25 ng/mL).
-
High QC: At approximately 75% of the ULOQ (e.g., 375 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis and Data Evaluation
-
Chromatography: Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both p-Fluorobenzylamine and this compound.
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).
-
The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[3]
-
Visualizing the Experimental Workflow and Rationale
Diagrams can effectively illustrate complex processes and logical relationships, providing a clear understanding of the experimental design.
References
A Comparative Guide to Robustness Testing of Analytical Methods: The Role of p-Fluorobenzylamine-d4
In the landscape of pharmaceutical and bioanalytical research, the robustness of an analytical method is a critical attribute, ensuring its reliability and reproducibility under varied operational conditions.[1] This guide provides a comprehensive comparison of analytical methods utilizing p-Fluorobenzylamine-d4 as a deuterated internal standard for robustness testing. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative internal standards, supported by illustrative experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3] This is attributed to its ability to closely mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation, chromatography, and ionization.[4]
Performance Comparison of Internal Standards in Robustness Testing
The selection of an appropriate internal standard is paramount for a robust analytical method. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and remain unaffected by the sample matrix.[3] Deuterated standards like this compound are favored because their physicochemical properties are nearly identical to their non-deuterated counterparts.[5]
Below is a comparative summary of the expected performance of this compound against a structural analog internal standard and a ¹³C-labeled internal standard during robustness testing.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Benzylamine) | ¹³C-Labeled IS | Key Findings & References |
| Co-elution with Analyte | Generally co-elutes, though a slight retention time shift (isotope effect) is possible.[6] | May or may not co-elute, requiring careful chromatographic optimization. | Co-elutes almost perfectly with the analyte. | Co-elution is crucial for accurate compensation of matrix effects.[4] |
| Matrix Effect Compensation | High, as it experiences similar ionization suppression/enhancement as the analyte.[7] | Variable and often incomplete, as its ionization response can differ significantly from the analyte. | Very high, considered the "gold standard" for matrix effect compensation.[8] | Deuterated standards may not always fully correct for differential matrix effects.[9] |
| Extraction Recovery Tracking | Excellent, due to near-identical chemical properties to the analyte.[10] | Can be similar, but differences in polarity and solubility may lead to variations. | Excellent, tracks the analyte's recovery very closely. | An ideal IS should have the same extraction recovery as the analyte.[3] |
| Stability (H/D Exchange) | Potential for deuterium loss if the label is in an exchangeable position, though generally stable.[8] | Generally stable, but depends on the specific molecule. | Highly stable with no risk of isotopic exchange.[8] | The position of the deuterium label is crucial for stability.[11] |
| Cost & Availability | Generally more affordable and readily available than ¹³C-labeled standards.[3] | Typically inexpensive and widely available. | More expensive and may require custom synthesis.[3] | Cost is a practical consideration in method development. |
| Purity & Isotopic Contribution | High isotopic purity is required to prevent contribution to the analyte signal.[11] | High chemical purity is necessary to avoid interference. | High isotopic and chemical purity are essential. | Purity of the internal standard is critical for assay accuracy.[11] |
Experimental Protocols for Robustness Testing
A detailed experimental protocol is essential for evaluating the robustness of an analytical method. The following is a representative protocol for an LC-MS/MS method for the quantification of a primary amine analyte using this compound as the internal standard.
Objective
To assess the robustness of the analytical method by intentionally varying key chromatographic parameters and evaluating the impact on the accuracy and precision of the analyte quantification.
Materials and Reagents
-
Analyte of interest
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Control biological matrix (e.g., human plasma)
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs).
-
Prepare a working solution of this compound at a concentration that yields a consistent and stable signal.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix, add 10 µL of the this compound working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.[12]
-
-
LC-MS/MS Conditions (Nominal):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for both the analyte and this compound.
-
-
Robustness Testing Design:
-
Prepare replicate sets of low and high QC samples.
-
Analyze these samples under the nominal conditions and with the following deliberate variations (one parameter varied at a time):
-
Flow Rate: ± 0.02 mL/min (0.38 and 0.42 mL/min).
-
Column Temperature: ± 2°C (38°C and 42°C).
-
Mobile Phase Composition (% Organic): ± 2% variation in the initial and final gradient composition.
-
Mobile Phase pH: ± 0.2 units of the aqueous mobile phase (if buffered).
-
-
Acceptance Criteria
The method is considered robust if the precision (%CV) and accuracy (%bias) of the QC samples under each varied condition remain within ±15% of the nominal values.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and logical relationships.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring p-Fluorobenzylamine-d4
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confidence in experimental outcomes. The cross-validation of analytical methods is a critical process to ensure consistency and reliability of data, especially when samples are analyzed at different sites or with different techniques. A key element in achieving robust and reproducible quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).
This guide provides an objective comparison of the performance of a deuterated internal standard, p-Fluorobenzylamine-d4, against a non-deuterated structural analog for the cross-validation of a bioanalytical method. The experimental data presented herein is illustrative, based on established principles of bioanalytical method validation, to provide a realistic performance comparison.
The Gold Standard: Deuterated Internal Standards
In quantitative bioanalysis, an internal standard is a compound of known concentration added to samples to correct for analytical variability.[1][2] An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods.[3][4] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[5][6] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5]
Performance Comparison: this compound vs. a Non-Deuterated Analog
The selection of an internal standard is critical to the performance of an analytical method. This section compares the expected performance of this compound against a hypothetical non-deuterated structural analog, "p-Fluorobenzylamine Analog," in key validation parameters.
Table 1: Comparison of Key Performance Parameters
| Validation Parameter | This compound (SIL-IS) | p-Fluorobenzylamine Analog (Analog IS) | Rationale for Performance Difference |
| Accuracy (% Bias) | < ± 5% | < ± 15% | The near-identical chemical and physical properties of the SIL-IS ensure it more effectively compensates for variability in sample processing and matrix effects, leading to higher accuracy.[3][5] |
| Precision (%RSD) | < 5% | < 15% | Co-elution and similar behavior of the SIL-IS with the analyte minimize variability introduced during the analytical process, resulting in better precision.[1] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | The highly proportional response between the analyte and the SIL-IS across the concentration range yields a stronger linear relationship. |
| Matrix Effect (%CV) | ≤ 15% | Can be > 15% | As a SIL-IS, this compound is affected by matrix components in the same way as the analyte, providing superior compensation for matrix effects.[4][5] |
| Recovery (%CV) | < 10% | < 20% | The SIL-IS and analyte exhibit very similar extraction recoveries, leading to more consistent and reproducible results. |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of analytical methods. Below are generalized protocols for key experiments.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and p-Fluorobenzylamine Analog in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls (QCs). Prepare working solutions of the internal standards at a concentration that provides an adequate response in the mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 25 µL of the appropriate internal standard working solution (either this compound or p-Fluorobenzylamine Analog).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should be optimized to ensure chromatographic separation from matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Optimize the precursor-to-product ion transitions and collision energies for the analyte and both internal standards.
Cross-Validation Experimental Design
-
Prepare two sets of calibration standards and quality control samples in the biological matrix.
-
Process one set of samples using this compound as the internal standard.
-
Process the second set of samples using p-Fluorobenzylamine Analog as the internal standard.
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Compare the accuracy and precision of the QC samples between the two methods. The difference in means should be within ±15%.
Visualizing the Workflow
Diagrams can effectively illustrate complex experimental processes and logical relationships.
Caption: Workflow for cross-validation of two analytical methods using different internal standards.
Caption: Logical relationship of analyte and internal standard interaction with matrix effects.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity in drug development and other scientific research. The choice of internal standard plays a pivotal role in the outcome of this validation. As illustrated, a stable isotope-labeled internal standard like this compound offers superior performance in terms of accuracy, precision, and reliability compared to a non-deuterated structural analog. By closely mimicking the behavior of the analyte, deuterated internal standards provide the most effective compensation for analytical variability, leading to higher confidence in the generated data. Therefore, the use of a SIL-IS is highly recommended for robust and defensible bioanalytical method validation and cross-validation.
References
- 1. benchchem.com [benchchem.com]
- 2. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of biogenic amines in beer with pre-column derivatization by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Deuterated Standards in Regulated Bioanalysis: Featuring p-Fluorobenzylamine-d4
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an objective comparison of deuterated internal standards, such as p-Fluorobenzylamine-d4, against their non-deuterated alternatives, supported by experimental data and detailed methodologies in line with global regulatory expectations.
The Regulatory Landscape: A Preference for Isotopic Labeling
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[1] A central theme across these guidelines is the preference for stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common, for use in mass spectrometry-based assays.[2][3] The International Council for Harmonisation (ICH) M10 guideline further solidifies this preference, providing a harmonized framework for bioanalytical method validation and study sample analysis.[4][5]
The consensus among regulatory agencies is that an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[6] Deuterated standards, being chemically almost identical to the analyte, are best suited to meet these criteria.[7]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards lies in their ability to provide more accurate and precise quantification by compensating for variability in the analytical workflow.[8][9] This is particularly crucial for mitigating matrix effects, where co-eluting endogenous components in a biological sample can suppress or enhance the analyte's signal in the mass spectrometer.[6]
Below is a summary of the key performance differences between deuterated and non-deuterated (analogue) internal standards:
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Analogue) Internal Standard |
| Chromatographic Behavior | Co-elutes with the analyte.[7] | Retention time may differ from the analyte.[10] |
| Extraction Recovery | Nearly identical extraction efficiency to the analyte.[10] | Differences in physicochemical properties can lead to inconsistent recovery.[10] |
| Matrix Effect Compensation | Excellent compensation for matrix-induced ion suppression or enhancement.[8] | Differential matrix effects can impact accuracy due to differences in physicochemical properties. |
| Accuracy & Precision | Generally provides higher accuracy and precision.[1] | May lead to less reliable quantitative data.[10] |
| Cost & Availability | Generally more expensive and may require custom synthesis.[7][10] | Lower cost and more readily available.[10] |
Experimental Protocols for Method Validation
Rigorous validation is essential to ensure the reliability of a bioanalytical method using a deuterated internal standard. The following are detailed protocols for critical validation experiments as recommended by regulatory guidelines.
1. Matrix Effect Evaluation
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[2][11]
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.[2]
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).[1]
-
Set B: Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentrations as Set A.[11]
-
Set C: Blank matrix spiked with the analyte and deuterated internal standard, then subjected to the full extraction procedure.[11]
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF).[1]
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1][2]
2. Crosstalk and Isotopic Interference Evaluation
-
Objective: To ensure that the signal from the analyte does not interfere with the deuterated internal standard, and vice versa.[11]
-
Protocol:
-
Prepare two sets of samples:
-
Analyze the samples and monitor the mass transition of the deuterated IS in Set 1 and the mass transition of the analyte in Set 2.
-
-
Acceptance Criteria:
-
In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the deuterated IS response in a blank sample spiked with the deuterated IS.[11]
-
In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[11]
-
3. Stability Assessment
-
Objective: To evaluate the stability of the deuterated internal standard in stock solutions and in the biological matrix under various storage conditions.[5][11]
-
Protocol:
-
Stock Solution Stability: Prepare a stock solution of the deuterated internal standard and evaluate its stability at the intended storage temperature.[5]
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.[5]
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics sample handling time.[5]
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[5]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Visualizing the Workflow
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling p-Fluorobenzylamine-d4
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling p-Fluorobenzylamine-d4. The information is compiled to ensure the safe and effective use of this compound in a laboratory setting, building on our commitment to be a trusted partner in your research and development endeavors.
Hazard Assessment
This compound should be handled with care, assuming it shares the hazardous properties of its non-deuterated counterpart. 4-Fluorobenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][4][5] It may also cause respiratory irritation.[2][6] As a deuterated compound, it is important to prevent hydrogen-deuterium (H-D) exchange by protecting it from moisture.[7]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid/Liquid) | Chemical fume hood or ventilated balance enclosure. | Nitrile or neoprene gloves (double-gloving recommended).[1][8] | Safety glasses with side shields or chemical splash goggles.[1][8] | N95/FFP2 respirator or higher, depending on the quantity and potential for aerosolization.[1] | Lab coat.[1] |
| Solution Preparation | Chemical fume hood.[2] | Nitrile or neoprene gloves.[1][8] | Chemical splash goggles or a face shield.[1][9] | As needed, based on ventilation and quantity. | Lab coat.[1] |
| Handling and Use | Chemical fume hood.[2] | Nitrile or neoprene gloves.[1][8] | Chemical splash goggles.[1] | As needed. | Lab coat.[1] |
Donning and Doffing PPE: Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[1]
-
Donning Sequence: Lab coat, respirator (if required), eye protection, and then gloves.[1]
-
Doffing Sequence: Gloves, lab coat, eye protection, and then respirator (if used). Always wash hands thoroughly with soap and water after removing PPE.[1]
Operational and Disposal Plans
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Slowly add the compound to the solvent to avoid splashing.
-
Use a suitable, high-purity solvent.[7]
-
-
-
Storage:
Spill Response:
-
Evacuate the immediate area and alert colleagues.[1]
-
Wear appropriate PPE, including respiratory protection, before re-entering the spill area.[1]
-
For liquid spills, absorb with an inert material like vermiculite or sand.[1][13]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Plan:
-
Waste Collection:
-
All waste materials, including contaminated PPE, absorbent materials from spills, and rinse from cleaning glassware, should be collected in a designated, properly labeled hazardous waste container.
-
The first rinse of any container that held this compound must be collected as hazardous waste.[14]
-
-
Disposal:
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office.[14] Do not dispose of this chemical down the drain.
-
Experimental Protocols
General Protocol for Handling Deuterated Compounds:
Deuterated compounds like this compound are susceptible to hydrogen-deuterium (H-D) exchange, which can compromise their isotopic purity.[7]
-
Acclimatization: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[7]
-
Inert Atmosphere: Whenever possible, perform manipulations in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[7][12]
-
Dry Glassware: Use thoroughly dried glassware for all procedures.
Logical Relationship for Safe Handling:
Caption: Logical approach to safe chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzylamine 140-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. velsafe.com [velsafe.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
